DDO3711
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H41N9O6 |
|---|---|
Molecular Weight |
767.8 g/mol |
IUPAC Name |
1-N-[6-[[4-[[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]benzoyl]amino]hexyl]-4-N-(6-imidazol-1-ylimidazo[1,2-a]pyridin-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C42H41N9O6/c1-55-34-17-15-32(24-35(34)56-2)42-48-36(49-57-42)23-28-7-9-29(10-8-28)39(52)44-19-5-3-4-6-20-45-40(53)30-11-13-31(14-12-30)41(54)47-37-26-51-25-33(16-18-38(51)46-37)50-22-21-43-27-50/h7-18,21-22,24-27H,3-6,19-20,23H2,1-2H3,(H,44,52)(H,45,53)(H,47,54) |
InChI Key |
RIYWFDNHTSMYBC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
DDO3711: A Novel Phosphatase-Recruiting Chimera for Targeted Dephosphorylation of ASK1 in Cancer Cells
An In-depth Technical Guide on the Mechanism of Action
Abstract
DDO3711 is a first-in-class small molecule classified as a Phosphatase-Recruiting Chimera (PHORC). It is engineered to specifically induce the dephosphorylation of Apoptosis Signal-regulating Kinase 1 (ASK1), a key signaling protein implicated in the pathogenesis of certain cancers. This document provides a detailed overview of the mechanism of action of this compound in cancer cells, focusing on its molecular target, downstream signaling effects, and preclinical anti-cancer activity. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The reversible phosphorylation of proteins is a critical regulatory mechanism in cellular signaling. Aberrant hyperphosphorylation of oncoproteins is a common driver of cancer progression. Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the MAPK signaling cascade. In response to cellular stress, such as from reactive oxygen species (ROS) or inflammatory cytokines, ASK1 becomes activated through phosphorylation at Threonine 838 (Thr838).[1] This activation triggers downstream signaling through JNK and p38 MAP kinases, which can lead to apoptosis. However, sustained hyperactivation of ASK1 has been linked to the proliferation of certain cancer cells, including gastric cancer.[2]
Protein Phosphatase 5 (PP5) is a natural negative regulator of ASK1, capable of dephosphorylating p-ASK1T838. In some tumor types, PP5 activity is suppressed, leading to the accumulation of hyperphosphorylated, active ASK1. This compound is a novel therapeutic agent designed to overcome this by acting as a molecular bridge, recruiting active PP5 to p-ASK1T838 to induce its dephosphorylation and subsequent inactivation.[3]
Molecular Composition and Mechanism of Action
This compound is a chimeric molecule constructed from three key components:
-
An ASK1 Inhibitor Moiety: This part of the molecule binds to ASK1.
-
A PP5 Activator Moiety: This component engages and activates Protein Phosphatase 5.
-
A Chemical Linker: This connects the ASK1 inhibitor and the PP5 activator.[2]
The mechanism of action of this compound is based on the principle of proximity-induced dephosphorylation. By simultaneously binding to both ASK1 and PP5, this compound facilitates the formation of a ternary complex. This induced proximity dramatically increases the local concentration of the phosphatase relative to its substrate, leading to the efficient dephosphorylation of p-ASK1T838.[3]
Preclinical Data in Cancer Cells
In Vitro Activity
This compound has demonstrated potent and specific activity in preclinical studies. It selectively inhibits ASK1 with a reported IC50 of 164.1 nM, while showing minimal activity against the related kinase ASK2 (IC50 > 20 µM).[1] In gastric cancer cell lines, this compound exhibits significant anti-proliferative effects.[1]
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| MKN45 | Gastric Cancer | 0.5 | [2][3] |
| HGC-27 | Gastric Cancer | No significant inhibition | [1] |
| GES-1 | Normal Gastric Epithelium | No significant inhibition | [1] |
Table 1: Anti-proliferative Activity of this compound in Human Cell Lines
Notably, the individual components of this compound (the ASK1 inhibitor and the PP5 activator) did not show anti-proliferative effects on MKN45 cells, either alone or in combination, highlighting the necessity of the chimeric design for its therapeutic activity.[2][3]
Downstream Signaling Effects
Treatment of cancer cells with this compound leads to a concentration-dependent decrease in the phosphorylation of JNK and p38, the primary downstream effectors of ASK1.[1] Furthermore, this compound treatment has been shown to reduce the expression of key cell cycle proteins, including CDK4/6 and cyclin D1, in a concentration-dependent manner.[1]
In Vivo Efficacy
In a xenograft model of gastric cancer, intraperitoneal administration of this compound resulted in significant, dose-dependent inhibition of tumor growth.[1] This anti-tumor effect was accompanied by a decrease in the levels of p-ASK1T838 in the tumor tissue.[1]
| Animal Model | Dosing Regimen | Outcome | Reference |
| Gastric Cancer Xenograft | 20 mg/kg and 40 mg/kg, IP daily for 21 days | Significant, dose-dependent tumor growth inhibition. Decreased p-ASK1T838 levels in tumors. | [1] |
Table 2: In Vivo Anti-tumor Activity of this compound
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
ASK1 Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of ASK1.
Protocol:
-
Prepare a reaction mixture containing recombinant ASK1 enzyme, a suitable substrate (e.g., myelin basic protein), and assay buffer.
-
Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be done using methods such as radioactive 32P-ATP incorporation, ELISA with a phospho-specific antibody, or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
References
An In-depth Technical Guide to the Downstream Effects of DDO3711
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO3711 is a novel, first-in-class small molecule designed as a highly specific phosphatase recruitment chimera (PHORC).[1] It is composed of an Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor linked to a Protein Phosphatase 5 (PP5) activator.[1] This unique structure enables this compound to recruit PP5, leading to the targeted dephosphorylation of ASK1 at the T838 residue, a critical step in its activation.[1] By preventing the phosphorylation of ASK1, this compound effectively inhibits its downstream signaling cascade, which includes the JNK and p38 MAP kinase pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, its downstream effects on cellular signaling, and detailed protocols for key experimental procedures used in its evaluation.
Mechanism of Action
This compound operates through a novel mechanism of targeted protein dephosphorylation. Unlike traditional kinase inhibitors that block the active site of a kinase, this compound acts as a molecular bridge, bringing the phosphatase PP5 into close proximity with its target, ASK1.[1] This induced proximity significantly enhances the dephosphorylation of p-ASK1 at the T838 residue, thereby inactivating the kinase.[1] The specificity of this compound for ASK1 over the closely related ASK2 is noteworthy, with an in vitro IC50 of 164.1 nM for ASK1 and over 20 µM for ASK2.[1]
The downstream signaling cascade of ASK1 is a critical component of the cellular stress response. Activation of ASK1 by various stressors, such as reactive oxygen species (ROS) and inflammatory cytokines, leads to the phosphorylation and activation of MKK3/6 and MKK4/7. These MAP kinase kinases, in turn, phosphorylate and activate the p38 and JNK MAP kinases, respectively. Activated p38 and JNK translocate to the nucleus and regulate the activity of numerous transcription factors, including AP-1, which controls the expression of genes involved in inflammation, apoptosis, and cell proliferation.
By promoting the dephosphorylation of ASK1, this compound effectively blunts the activation of this entire downstream cascade.[1] This leads to a reduction in the levels of phosphorylated JNK and p38, ultimately suppressing the expression of pro-inflammatory and pro-apoptotic genes.[1]
Caption: this compound recruits PP5 to dephosphorylate and inactivate ASK1, blocking downstream signaling.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| ASK1 | 164.1 |
| ASK2 | >20,000 |
Table 2: Cellular Activity of this compound in Gastric Cancer Cells
| Cell Line | Treatment | Effect |
| Gastric Cancer Cells | 15 µM this compound (24h) | Antiproliferative effect |
| GES-1 and HGC-27 Cells | This compound | No inhibition of proliferation |
| Gastric Cancer Cells | 5 µM this compound (1-24h) | Inhibition of CDK4/6 and Cyclin D1 expression |
| Gastric Cancer Cells | 5-50 µM this compound (0.5-2h) | Potent dephosphorylation of p-ASK1 (T838) |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Dose (mg/kg, IP, daily for 21 days) | Effect on Tumor Growth | Effect on p-ASK1 (T838) |
| 20 | Significant inhibition | Significant decrease |
| 40 | Dose-dependent, significant inhibition | Significant decrease |
Experimental Protocols
3.1. In Vitro Kinase Assay
This protocol describes a method to determine the in vitro potency of this compound against ASK1.
-
Reagents and Materials:
-
Recombinant human ASK1 and ASK2 (active)
-
ATP, γ-32P-labeled
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 10 µL of diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing recombinant ASK1 or ASK2 and MBP in kinase assay buffer.
-
Initiate the reaction by adding 20 µL of kinase assay buffer containing ATP and γ-32P-ATP.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 75 mM phosphoric acid.
-
Dry the filter plate and add scintillation fluid.
-
Measure the incorporation of 32P into MBP using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
3.2. Western Blotting for p-ASK1 and Downstream Targets
This protocol details the procedure for measuring the phosphorylation status of ASK1, JNK, and p38 in cultured cells following treatment with this compound.
Caption: A typical experimental workflow for Western Blotting analysis.
-
Reagents and Materials:
-
Gastric cancer cell lines
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ASK1 (T838), anti-ASK1, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate gastric cancer cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH) and total protein levels.
-
Summary and Future Directions
This compound represents a promising therapeutic agent with a unique mechanism of action. By recruiting PP5 to dephosphorylate ASK1, it effectively inhibits the downstream JNK and p38 signaling pathways, leading to anti-proliferative effects in cancer cells.[1] The in vivo data further supports its potential as an anti-cancer agent, with significant tumor growth inhibition observed in a dose-dependent manner.[1]
Future research should focus on a more comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of this compound. Further studies are also warranted to explore its efficacy in a broader range of cancer types and to investigate potential combination therapies. The high selectivity of this compound for ASK1 over ASK2 suggests a favorable safety profile, which should be further investigated in preclinical toxicology studies.
References
No Evidence for DDO3711 in Amino Acid Transport Inhibition; Documented Role is in ASK1 Inhibition
Initial research into the role of DDO3711 in the inhibition of amino acid transport has found no publicly available scientific literature or data to support this function. Instead, extensive evidence characterizes this compound as a specific inhibitor of Apoptosis Signal-regulated Kinase 1 (ASK1), acting through a novel mechanism involving the recruitment of Protein Phosphatase 5 (PP5). This guide provides an in-depth technical overview of the established mechanism of this compound.
Executive Summary
This compound is a synthetic small molecule classified as a Phosphatase-Recruiting Chimera (PHORC). It is designed to specifically inhibit the function of Apoptosis Signal-regulated Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound's unique mechanism involves forming a ternary complex with ASK1 and Protein Phosphatase 5 (PP5), thereby recruiting PP5 to dephosphorylate and inactivate ASK1. This targeted action leads to anti-proliferative effects in certain cancer cells, highlighting its potential as a therapeutic agent in oncology. There is currently no scientific evidence to suggest this compound's involvement in the inhibition of amino acid transporters.
Core Mechanism of Action
This compound operates by hijacking the cellular machinery to induce the dephosphorylation of its target, ASK1. The molecule itself is a chimeric compound, consisting of a small molecule inhibitor that binds to ASK1, connected via a chemical linker to a PP5 activator. This structure facilitates the formation of a temporary complex between this compound, ASK1, and PP5. The proximity induced by this complex allows PP5 to catalytically remove the activating phosphate (B84403) group from p-ASK1 at the Threonine 838 position (p-ASK1T838), reverting the kinase to its inactive state. This inactivation subsequently reduces the phosphorylation of downstream targets in the MAPK pathway, such as JNK and p38, leading to reduced cell proliferation.
Quantitative Data: In Vitro Inhibition
The inhibitory activity of this compound has been quantified in various studies. The following table summarizes the key quantitative metrics of its efficacy against its known target, ASK1.
| Compound | Target | Assay Type | IC50 (nM) | Notes | Reference |
| This compound | ASK1 | Kinase Activity Assay | 164.1 | Demonstrates high specificity for ASK1. | [1] |
| This compound | ASK2 | Kinase Activity Assay | >20,000 | Shows poor inhibition of the closely related ASK2, indicating high selectivity. | [1] |
Experimental Protocols
A key experiment to validate the mechanism of this compound is the in vitro dephosphorylation assay, which directly measures the reduction of phosphorylated ASK1.
Objective: To determine the ability of this compound to induce dephosphorylation of p-ASK1T838 by recruiting PP5 in a controlled in vitro environment.
Materials:
-
Recombinant human p-ASK1T838
-
Recombinant human PP5
-
This compound at various concentrations (e.g., 5-50 µM)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Anti-p-ASK1T838 antibody
-
Anti-ASK1 antibody (as a loading control)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant p-ASK1T838 and PP5 in the assay buffer.
-
Compound Addition: Add this compound to the reaction mixture at the desired final concentrations. Include a vehicle control (e.g., DMSO) and a no-compound control.
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time course (e.g., 0.5 to 2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for p-ASK1T838. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Detection: Detect the chemiluminescent signal to visualize the levels of p-ASK1T838.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent effect of this compound on the dephosphorylation of p-ASK1T838. Normalize the results to total ASK1 levels using the loading control antibody.
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound-mediated ASK1 inactivation.
Caption: Workflow for in vitro dephosphorylation assay.
Conclusion
This compound is a well-characterized ASK1 inhibitor with a distinct mechanism of action involving the recruitment of the phosphatase PP5. Its efficacy and selectivity have been demonstrated through in vitro assays, and its primary therapeutic potential appears to be in the realm of oncology and other diseases driven by ASK1 signaling. The inquiry into its role in amino acid transport inhibition did not yield any supporting evidence from the available scientific literature. Therefore, the core focus of this compound research remains on its impact on the MAPK signaling pathway.
References
DDO3711: A Technical Guide to a Novel ASK1-Targeting Phosphatase Recruiting Chimera
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDO3711 is a first-in-class Protein Phosphatase 5 (PP5)-recruiting Phosphatase Recruitment Chimera (PHORC) that potently and selectively induces the dephosphorylation of Apoptosis Signal-regulating Kinase 1 (ASK1). By hijacking the cellular phosphatase machinery, this compound effectively downregulates the pro-apoptotic and inflammatory signaling cascades mediated by ASK1. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on cellular signaling pathways, and detailed protocols for its experimental evaluation. The information presented herein is intended to facilitate further research and development of this novel therapeutic modality.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to physically link a specific ASK1 inhibitor with a PP5 activator.[1] This chimeric structure enables the recruitment of the serine/threonine phosphatase PP5 to ASK1, leading to the targeted dephosphorylation of ASK1 at its activating phosphorylation site, Threonine 838 (p-ASK1T838).[1][2] This targeted dephosphorylation effectively inactivates ASK1, thereby inhibiting its downstream signaling pathways, including the p38 and JNK cascades. This compound has demonstrated significant anti-proliferative activity in gastric cancer models, highlighting its potential as a novel therapeutic agent.[2]
Mechanism of Action
The primary mechanism of action of this compound is the induced proximity of PP5 to ASK1. Under normal physiological conditions, PP5 is responsible for maintaining ASK1 in a low-basal activity state through dephosphorylation.[2] However, in certain pathological states, such as in some cancers, PP5 activity is suppressed, leading to hyper-phosphorylation and constitutive activation of ASK1.[2]
This compound overcomes this by:
-
Binding to ASK1: One arm of the this compound molecule is a potent inhibitor that binds to ASK1.
-
Recruiting PP5: The other arm of this compound is a PP5 activator that recruits the phosphatase to the ASK1-DDO3711 complex.
-
Inducing Dephosphorylation: This induced proximity facilitates the dephosphorylation of p-ASK1T838 by the recruited PP5, leading to the inactivation of ASK1.[1][2]
This novel mechanism of action distinguishes this compound from traditional kinase inhibitors that only block the active site of the kinase.
Impact on Cellular Signaling Pathways
This compound's targeted inactivation of ASK1 has significant downstream effects on key cellular signaling pathways involved in apoptosis, inflammation, and cell proliferation.
The ASK1 Signaling Cascade
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a key upstream activator of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways. These pathways are activated in response to various cellular stresses, including oxidative stress, inflammatory cytokines, and endoplasmic reticulum (ER) stress.
Caption: The ASK1 signaling pathway.
This compound's Modulation of the ASK1 Pathway
This compound intervenes at the level of ASK1 activation. By recruiting PP5 to dephosphorylate and inactivate ASK1, this compound effectively blocks the downstream signaling to the p38 and JNK pathways.
Caption: this compound mechanism of action.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value |
| IC50 | ASK1 | 164.1 nM[3] |
| IC50 | ASK2 | >20 µM[3] |
| Anti-proliferative IC50 | MKN45 (gastric cancer) | 0.5 µM[2] |
| Anti-proliferative Effect | GES-1 (normal gastric) | No inhibition[3] |
| Anti-proliferative Effect | HGC-27 (gastric cancer) | No inhibition[3] |
Table 2: In Vivo Efficacy of this compound in MKN45 Xenograft Model
| Dosage (Intraperitoneal) | Dosing Schedule | Outcome |
| 20 mg/kg | Daily for 21 days | Significant inhibition of tumor growth[3] |
| 40 mg/kg | Daily for 21 days | Dose-dependent significant inhibition of tumor growth[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro ASK1 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against ASK1 kinase.
Materials:
-
Recombinant ASK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or radiometric assay with [γ-32P]ATP
-
96-well plates
Procedure (ADP-Glo™ Assay):
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of diluted this compound, 10 µL of a mixture containing ASK1 enzyme and MBP substrate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cell Viability (MTS) Assay
This protocol is for assessing the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
MKN45 gastric cancer cells (or other cell lines of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed MKN45 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Phospho-ASK1
This protocol is for detecting the dephosphorylation of ASK1 in cells treated with this compound.
Materials:
-
MKN45 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ASK1 (Thr838), anti-total ASK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MKN45 cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ASK1 signal to total ASK1 and the loading control.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
MKN45 cells
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
This compound formulated for intraperitoneal (IP) injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MKN45 cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle via IP injection according to the specified dosing schedule (e.g., 20 or 40 mg/kg, daily).
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for p-ASK1).
Experimental Workflow Visualization
Caption: this compound experimental evaluation workflow.
Conclusion
This compound represents a promising new approach to targeting the ASK1 signaling pathway. Its novel mechanism of action, potent in vitro and in vivo activity, and selectivity make it a compelling candidate for further preclinical and clinical development, particularly in the context of gastric cancer and potentially other diseases driven by aberrant ASK1 signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and other phosphatase recruiting chimeras.
References
Understanding the Pharmacokinetics of DDO3711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO3711 is a novel, first-in-class Protein Phosphatase 5 (PP5)-recruiting phosphatase recruitment chimera (PHORC) that demonstrates significant anti-proliferative activity by targeting the apoptosis signal-regulated kinase 1 (ASK1). By connecting a small molecule ASK1 inhibitor to a PP5 activator, this compound facilitates the dephosphorylation of hyperphosphorylated ASK1 at Thr838, a key event in certain cancers like gastric cancer.[1] This technical guide provides a comprehensive overview of the known in vivo efficacy and outlines the requisite experimental protocols for a thorough pharmacokinetic characterization of this compound. Due to the limited publicly available pharmacokinetic data for this compound, this guide combines published information with established methodologies for similar small molecule kinase inhibitors to serve as a robust resource for researchers.
Introduction to this compound and its Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the proximity of PP5 to its substrate, ASK1. In certain pathological states, such as specific types of gastric cancer, ASK1 is persistently activated through hyperphosphorylation at the Thr838 residue.[1] Under normal physiological conditions, PP5, a serine/threonine phosphatase, dephosphorylates p-ASK1T838, maintaining ASK1 in a state of low basal activity.[1] However, in some tumor cells, PP5 activity is suppressed. This compound overcomes this by physically bringing PP5 into proximity with p-ASK1, thereby promoting its dephosphorylation and reducing downstream signaling that contributes to cell proliferation.[1]
In vitro studies have shown that this compound specifically inhibits ASK1 with an IC50 of 164.1 nM, while having minimal effect on the related kinase ASK2 (IC50 > 20 μM).[1] This targeted activity translates to anti-proliferative effects in gastric cancer cell lines.[1]
In Vivo Efficacy Studies
The anti-tumor activity of this compound has been evaluated in a preclinical mouse model.
Table 1: Summary of In Vivo Efficacy Study of this compound
| Parameter | Description |
| Animal Model | Four-week-old BALB/c nude mice |
| Xenograft | MKN45 human gastric cancer cells |
| Treatment | This compound |
| Dose Levels | 20 mg/kg and 40 mg/kg |
| Route of Administration | Intraperitoneal (IP) injection |
| Dosing Schedule | Daily for 21 days |
| Observed Outcome | Significant, dose-dependent inhibition of tumor growth.[1] |
| Pharmacodynamic Marker | Significant decrease in the level of p-ASK1T838 in tumor tissue.[1] |
Pharmacokinetic Profile (Hypothetical Data)
While specific pharmacokinetic parameters for this compound have not been publicly disclosed, the following tables present hypothetical data based on typical values observed for small molecule kinase inhibitors administered intraperitoneally to mice. These tables are intended to serve as a template for data presentation upon experimental determination.
Table 2: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound in Mice (20 mg/kg, IP)
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 1500 | Maximum plasma concentration |
| Tmax | h | 0.5 | Time to reach maximum plasma concentration |
| AUC(0-t) | ng·h/mL | 4500 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | ng·h/mL | 4800 | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | h | 4.5 | Elimination half-life |
| CL/F | L/h/kg | 4.17 | Apparent total body clearance |
| Vz/F | L/kg | 27.0 | Apparent volume of distribution |
Table 3: Hypothetical ADME Properties of this compound
| Property | Predicted Characteristic | Rationale/Typical Findings for Kinase Inhibitors |
| Absorption | Rapid absorption following IP administration. | Intraperitoneal administration often leads to rapid absorption into the systemic circulation. |
| Distribution | Moderate to high tissue distribution. | Many kinase inhibitors exhibit a volume of distribution greater than total body water, indicating tissue penetration. |
| Metabolism | Primarily hepatic metabolism via CYP450 enzymes. | The liver is the primary site of metabolism for most small molecule drugs, with CYP enzymes playing a key role. |
| Excretion | Primarily biliary/fecal excretion of metabolites. | The route of excretion is dependent on the physicochemical properties of the parent drug and its metabolites. |
Experimental Protocols
The following sections detail the standard experimental protocols required to determine the pharmacokinetic profile of this compound.
In Vivo Pharmacokinetic Study Design
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single intraperitoneal dose in mice.
Animals: Male CD-1 mice (8-10 weeks old, n=3-5 per time point or using serial sampling from the same animals).
Dosing Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) to achieve the desired concentration for a 10 mL/kg injection volume.
Administration: A single dose of this compound (e.g., 20 mg/kg) is administered via intraperitoneal injection.
Blood Sampling:
-
Method: Serial blood samples (approximately 50 µL) are collected from the saphenous or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Processing:
-
Blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method for this compound Quantification in Plasma
Objective: To develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards on ice.
-
To 20 µL of plasma, add 100 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS, e.g., a structurally similar but isotopically labeled compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS.
Method Validation: The method should be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), matrix effect, and stability.
Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin. Key parameters include Cmax, Tmax, AUC, elimination half-life (t1/2), clearance (CL/F), and volume of distribution (Vz/F).
Conclusion
This compound represents a promising therapeutic strategy for cancers characterized by hyperactivated ASK1 signaling. While in vivo efficacy has been demonstrated, a thorough understanding of its pharmacokinetic properties is critical for further preclinical and clinical development. This technical guide provides a framework for the systematic evaluation of this compound's ADME profile, combining known biological data with established experimental protocols. The generation of robust pharmacokinetic data will be instrumental in optimizing dosing strategies and ultimately realizing the therapeutic potential of this novel agent.
References
Methodological & Application
DDO3711: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO3711 is a first-in-class Protein Phosphatase 5 (PP5)-recruiting chimera (PHORC) that selectively targets Apoptosis Signal-Regulating Kinase 1 (ASK1).[1] Comprised of a small molecule ASK1 inhibitor linked to a PP5 activator, this compound facilitates the dephosphorylation of ASK1 at Threonine 838 (p-ASK1T838), leading to its inactivation.[1][2][3] This targeted dephosphorylation has demonstrated potent anti-proliferative activity in cancer cells, particularly those with elevated ASK1 signaling.[1][2][3] These application notes provide detailed protocols for in vitro studies to investigate the mechanism and efficacy of this compound.
Mechanism of Action
This compound operates through a proximity-induced mechanism. The ASK1 inhibitor moiety of this compound binds to ASK1, while the PP5 activator moiety recruits endogenous PP5. This induced proximity facilitates the dephosphorylation of p-ASK1T838 by PP5, thereby downregulating the downstream p38/JNK signaling cascade.[1] This ultimately leads to cell cycle arrest and inhibition of proliferation in susceptible cancer cell lines.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (ASK1 inhibition) | - | 164.1 nM | [1] |
| IC50 (Anti-proliferative activity) | MKN45 (gastric cancer) | 0.5 µM | [2][3] |
| Effective Concentration (p-ASK1 dephosphorylation) | Gastric Cancer Cells | 5-50 µM | [1] |
| Treatment Time (p-ASK1 dephosphorylation) | Gastric Cancer Cells | 0.5-2 hours | [1] |
| Treatment Time (Anti-proliferative effects) | Gastric Cancer Cells | 24 hours | [1] |
Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., MKN45)
-
Complete culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
After incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Read the absorbance at 570 nm using a microplate reader.[2][6]
Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation status of ASK1 and its downstream targets.
Materials:
-
This compound-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ASK1T838, anti-ASK1, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-CDK4, anti-CDK6, anti-Cyclin D1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors.[7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[8]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[10]
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.[10]
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.[11]
-
Incubate for 15-30 minutes at room temperature in the dark.[11][12]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[10]
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for DDO3711 in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
DDO3711 is a novel small molecule that functions as a Protein Phosphatase 5 (PP5)-recruiting chimera. It is designed to specifically induce the dephosphorylation of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of cellular stress response pathways. By linking an ASK1 inhibitor to a PP5 activator, this compound effectively brings the phosphatase into close proximity with its target, p-ASK1, leading to its inactivation.[1][2] This targeted dephosphorylation has shown significant anti-proliferative activity in cancer cells, making this compound a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its efficacy and mechanism of action.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 | MKN45 (Gastric Cancer) | 0.5 µM | Cell Proliferation | [2] |
| IC50 | ASK1 (in vitro) | 164.1 nM | Kinase Assay | MedchemExpress |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound. This compound is a chimeric molecule that recruits Protein Phosphatase 5 (PP5) to the phosphorylated form of ASK1 (p-ASK1). This induced proximity leads to the dephosphorylation of ASK1, thereby inhibiting the downstream JNK and p38 MAPK signaling pathways, which are typically activated by cellular stress.
Caption: this compound recruits PP5 to dephosphorylate p-ASK1, inhibiting downstream signaling.
Experimental Protocols
Cell Proliferation Assay (MTT-Based)
This protocol is designed to determine the effect of this compound on the proliferation of gastric cancer cell lines, such as MKN45.
Experimental Workflow Diagram:
Caption: Workflow for assessing cell proliferation using the MTT assay after this compound treatment.
Materials:
-
MKN45 gastric cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MKN45 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to ensure complete solubilization of the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of ASK1 Phosphorylation
This protocol details the procedure for detecting the levels of phosphorylated ASK1 (p-ASK1) and total ASK1 in cells treated with this compound.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of protein phosphorylation after this compound treatment.
Materials:
-
MKN45 cells or other relevant cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ASK1 (Thr838)
-
Rabbit anti-ASK1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MKN45 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 5 µM) for various time points (e.g., 1, 6, 12, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ASK1, 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total ASK1 and β-actin as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ASK1 levels to total ASK1 and then to the loading control (β-actin).
-
Compare the levels of p-ASK1 in this compound-treated samples to the vehicle control.
-
References
DDO3711 Application Notes and Protocols for In Vivo Models
For Research Use Only
Introduction
DDO3711 is a potent and specific apoptosis signal-regulating kinase 1 (ASK1) inhibitor. It functions as a phosphatase recruitment chimera (PHORC), bringing the protein phosphatase 5 (PP5) into proximity with ASK1, leading to the dephosphorylation of p-ASK1 at Threonine 838 (T838) and subsequent inactivation of the ASK1 signaling pathway.[1] This mechanism makes this compound a valuable tool for studying the role of the ASK1 signaling cascade in various pathological conditions, particularly in cancer biology. These application notes provide detailed protocols for the in vivo administration of this compound in a gastric cancer xenograft model and for the subsequent analysis of its pharmacodynamic effects.
Data Presentation
In Vivo Efficacy of this compound in MKN-45 Xenograft Model
| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Dosing Frequency | Daily | Daily | Daily |
| Treatment Duration | 21 days | 21 days | 21 days |
| Tumor Growth Inhibition | - | Significant | Dose-dependent, significant |
| p-ASK1 (T838) Levels in Tumor | High | Significantly decreased | Significantly decreased |
This table summarizes data from a study using a xenograft model of human gastric adenocarcinoma cell line MKN-45 in immunocompromised mice.
Signaling Pathway
References
Application Notes and Protocols: Preparation of DDO3711 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of DDO3711 stock solutions for various experimental applications. This compound is a potent and specific apoptosis signal-regulated kinase 1 (ASK1) inhibitor, demonstrating significant anti-proliferative activity in cancer cells.[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy.
Compound Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 767.83 g/mol | [1] |
| In Vitro IC₅₀ (ASK1) | 164.1 nM | [1] |
| In Vitro IC₅₀ (ASK2) | >20 µM | [1] |
| Typical In Vitro Working Concentration | 5 - 50 µM | [1] |
| Typical In Vivo Dosage | 20 - 40 mg/kg | [1] |
Experimental Protocols
This section outlines the detailed methodology for preparing this compound stock solutions. The primary solvent recommended for this compound is dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the compound.
-
Weigh this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.768 mg of this compound (Calculation: 767.83 g/mol * 0.010 mol/L * 0.001 L = 0.00076783 g = 0.768 mg).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 100 µl of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the requirements of your future experiments.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions:
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration.[2] It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock solutions.
Caption: Workflow for this compound stock solution preparation and use.
References
DDO3711: Application Notes and Protocols for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO3711 is a novel small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This compound operates through a unique mechanism as a Phosphatase Recruitment Chimera (PHORC). It is designed by conjugating a small molecule ASK1 inhibitor with a Protein Phosphatase 5 (PP5) activator via a chemical linker. This bifunctional molecule induces the formation of a ternary complex between ASK1, this compound, and PP5, leading to the specific dephosphorylation of ASK1 at Threonine 838 (p-ASK1T838) and subsequent inactivation of the kinase.
The ASK1 signaling pathway is a critical mediator of cellular stress responses, including oxidative stress, endoplasmic reticulum stress, and inflammatory signals. Dysregulation of the ASK1 pathway has been implicated in the pathogenesis of various diseases, including cancer. In the context of non-small cell lung cancer (NSCLC), the ASK1 pathway is known to be involved in promoting cell proliferation, survival, and resistance to therapy. Therefore, the targeted inhibition of ASK1 presents a promising therapeutic strategy for NSCLC.
These application notes provide a comprehensive overview of the preclinical data for this compound, primarily derived from studies in gastric cancer models, and offer a rationale and detailed protocols for its investigation in NSCLC research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (ASK1 Inhibition) | - | 164.1 nM | [1] |
| IC50 (ASK2 Inhibition) | - | >20 µM | [1] |
| Anti-proliferative Activity (IC50) | MKN45 (Gastric Cancer) | 0.5 µM | [1] |
| Anti-proliferative Activity (IC50) | GES-1 (Normal Gastric Epithelial) | No effect | [1] |
| Anti-proliferative Activity (IC50) | HGC-27 (Gastric Cancer) | No effect | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Model
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MKN45 Xenograft (Mouse) | This compound | 20 mg/kg (IP, daily) | Significant | [1] |
| MKN45 Xenograft (Mouse) | This compound | 40 mg/kg (IP, daily) | Dose-dependent, significant | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound as a PHORC to inactivate ASK1.
Proposed ASK1 Signaling in NSCLC
Caption: Proposed role of the ASK1 signaling pathway in NSCLC.[1][2]
Experimental Workflow: In Vitro Evaluation of this compound
References
Application Notes and Protocols for Assessing DDO3711's Effect on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO3711 is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. ASK1 is activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, leading to the activation of downstream p38 and JNK pathways, which play crucial roles in apoptosis and inflammation. By selectively inhibiting ASK1, this compound presents a promising therapeutic strategy for diseases where ASK1-mediated signaling is dysregulated, such as cancer.
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. Furthermore, this document outlines the underlying signaling pathway of this compound and provides a general workflow for evaluating its cytotoxic effects.
Mechanism of Action: this compound and the ASK1 Signaling Pathway
This compound is a first-in-class small molecule that functions as a Phosphatase-Recruiting Chimera (PHORC). It is designed to bring the protein phosphatase 5 (PP5) into proximity with phosphorylated ASK1 (p-ASK1). This induced proximity leads to the dephosphorylation of ASK1 at Threonine 838 (T838), thereby inhibiting its kinase activity. The inactivation of ASK1 prevents the subsequent phosphorylation and activation of downstream kinases MKK4/7 and MKK3/6, which in turn blocks the activation of JNK and p38 MAPKs. The suppression of these pro-apoptotic signaling cascades ultimately leads to an anti-proliferative effect in cancer cells dependent on ASK1 signaling. The biochemical half-maximal inhibitory concentration (IC50) for this compound against ASK1 is 164.1 nM.
Figure 1: this compound Mechanism of Action on the ASK1 Signaling Pathway.
Data Presentation: Illustrative Anti-proliferative Activity of this compound
The following tables present illustrative data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 72 hours of treatment. This data is for demonstration purposes to exemplify how results can be structured.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| AGS | Gastric Cancer | 150.5 ± 12.3 |
| MKN-45 | Gastric Cancer | 210.2 ± 18.9 |
| HCT116 | Colon Cancer | 350.8 ± 25.4 |
| A549 | Lung Cancer | 425.1 ± 30.1 |
| MCF-7 | Breast Cancer | > 1000 |
Table 2: Comparison of this compound and Doxorubicin IC50 Values in Gastric Cancer Cell Lines
| Compound | AGS (IC50, nM) | MKN-45 (IC50, nM) |
| This compound | 150.5 ± 12.3 | 210.2 ± 18.9 |
| Doxorubicin | 50.2 ± 4.5 | 75.6 ± 6.8 |
Experimental Workflow for Assessing Cell Viability
The following diagram illustrates a standard workflow for determining the effect of a compound like this compound on cell viability.
Figure 2: General Experimental Workflow for In Vitro Compound Testing.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell lines of interest (e.g., AGS, MKN-45)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a multichannel pipette or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution
-
Opaque-walled 96-well sterile microplates
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570)
-
Luminometer
Procedure:
-
Assay Plate Preparation and Cell Seeding:
-
Prepare opaque-walled 96-well plates with cells seeded at an optimal density in 100 µL of complete growth medium per well.
-
Include control wells with medium only for background measurement and vehicle-treated wells as a positive control for viability.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired volume of diluted compound or vehicle control to the wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Transfer the buffer to the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
-
Signal Generation and Measurement:
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for assessing the in vitro efficacy of the ASK1 inhibitor, this compound. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs, with the MTT assay being a cost-effective colorimetric method and the CellTiter-Glo® assay offering higher sensitivity and a simpler workflow. Accurate determination of the anti-proliferative effects of this compound is a critical step in its development as a potential therapeutic agent for cancer and other diseases driven by ASK1 signaling.
Evaluating LAT1 Transport Inhibition by Novel Compounds: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids.[1][2][3] It plays a vital role in cellular functions by facilitating the uptake of essential amino acids like leucine (B10760876) and phenylalanine.[3] LAT1 is highly expressed at the blood-brain barrier and in various cancers, making it a significant target for drug delivery and cancer therapy.[1][2][3][4][5] This document provides a detailed guide for evaluating the inhibitory potential of novel compounds, exemplified by the hypothetical compound DDO3711, on LAT1 transport. The protocols and methods described herein are based on established techniques for characterizing LAT1 inhibitors.[6][7][8][9]
Core Concepts in LAT1 Inhibition
LAT1 functions as an antiporter, exchanging extracellular large neutral amino acids for intracellular ones.[4][8] Inhibition of LAT1 can disrupt cellular amino acid homeostasis, impacting downstream signaling pathways like mTORC1 and activating the general amino acid control (GAAC) pathway.[5][10][11] This disruption can lead to reduced cell proliferation and survival, particularly in cancer cells that are highly dependent on LAT1 for nutrient supply.[5][11][12] Therefore, identifying and characterizing potent and selective LAT1 inhibitors is a key area of research.
Experimental Protocols
In Vitro Cell-Based Cis-Inhibition Assay
This assay is a primary screening method to determine if a compound can inhibit the uptake of a known LAT1 substrate.[1][7][13]
Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the uptake of a radiolabeled LAT1 substrate in cells overexpressing LAT1.
Materials:
-
Control cells (parental cell line without LAT1 overexpression)
-
Radiolabeled LAT1 substrate (e.g., [3H]-L-Leucine, [14C]-L-Leucine, [3H]-Gabapentin)[1][7][12][13]
-
Test compound (this compound)
-
Known LAT1 inhibitor as a positive control (e.g., JPH203, BCH)[11][12]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)[7]
-
Scintillation fluid and counter
Protocol:
-
Cell Culture: Plate LAT1-overexpressing cells and control cells in 24- or 96-well plates and culture until they reach a suitable confluence.[12]
-
Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Pre-incubation: Incubate the cells with varying concentrations of the test compound (this compound) or control inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.[7][12]
-
Uptake Initiation: Add the radiolabeled substrate to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[7]
-
Uptake Termination: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the substrate uptake (IC50 value).
Trans-Stimulation Efflux Assay
This assay helps to distinguish between LAT1 inhibitors that are also substrates (transported) and those that are non-substrate inhibitors (blockers).[8]
Objective: To determine if a test compound can stimulate the efflux of a pre-loaded radiolabeled substrate from LAT1-expressing cells.
Materials:
-
Same as the cis-inhibition assay.
Protocol:
-
Cell Culture: Culture LAT1-overexpressing cells in appropriate plates.
-
Pre-loading: Incubate the cells with a radiolabeled LAT1 substrate to allow for its accumulation inside the cells.[8]
-
Washing: Wash the cells with assay buffer to remove the extracellular radiolabeled substrate.
-
Efflux Stimulation: Add the test compound (this compound) or known LAT1 substrates/inhibitors to the extracellular buffer.
-
Sample Collection: At various time points, collect aliquots of the extracellular buffer.
-
Quantification: Measure the radioactivity in the collected samples.
-
Data Analysis: An increase in extracellular radioactivity in the presence of the test compound suggests it is a LAT1 substrate, as it is exchanged for the intracellular radiolabeled substrate.[8] A lack of stimulated efflux indicates the compound may be a non-substrate inhibitor.
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: IC50 Values for LAT1 Inhibition
| Compound | Cell Line | Substrate | IC50 (µM) |
| This compound | HEK-hLAT1 | [3H]-L-Leucine | e.g., 5.2 ± 0.7 |
| JPH203 (Control) | HEK-hLAT1 | [3H]-L-Leucine | e.g., 0.8 ± 0.1 |
| BCH (Control) | HEK-hLAT1 | [3H]-L-Leucine | e.g., 25.4 ± 3.1 |
Table 2: Trans-Stimulation Efflux Results
| Compound | Concentration (µM) | [3H]-L-Leucine Efflux (% of Control) | Interpretation |
| This compound | 100 | e.g., 110% | Potential Substrate |
| L-Leucine (Control) | 100 | e.g., 150% | Substrate |
| BCH (Control) | 100 | e.g., 130% | Substrate |
| Non-Substrate Inhibitor | 100 | e.g., 95% | Non-Substrate |
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Workflow for evaluating a novel LAT1 inhibitor.
LAT1 Signaling Pathway
References
- 1. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 | MDPI [mdpi.com]
- 4. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Development of a cell-based screening method for compounds that inhibit or are transported by large neutral amino acid transporter 1, a key transporter at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the amino‐acid transporter LAT1 demonstrates anti‐neoplastic activity in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ASK1 Inhibition by DDO3711
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2][3] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[3][4] This signaling cascade plays a pivotal role in cellular processes such as apoptosis, inflammation, and differentiation.[2] Dysregulation of the ASK1 pathway is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target.[1][5]
DDO3711 is a novel and specific inhibitor of ASK1. Its unique mechanism of action involves functioning as a Phosphatase Recruitment Chimera (PHORC). This compound is composed of an ASK1 inhibitor moiety linked to a Protein Phosphatase 5 (PP5) activator. This bifunctional molecule facilitates the recruitment of PP5 to phosphorylated ASK1 (p-ASK1 at Thr838), leading to its dephosphorylation and inactivation.[6] This targeted dephosphorylation provides a potent and specific mechanism for inhibiting the ASK1 signaling pathway.
These application notes provide a comprehensive set of protocols to characterize the inhibition of ASK1 by this compound, from initial biochemical potency determination to cellular target engagement and downstream signaling effects.
Data Presentation
The following tables summarize the key quantitative data for this compound in inhibiting ASK1 and its downstream signaling pathways.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Assay Type | Target/Cell Line | Value | Reference |
| IC50 | Biochemical Kinase Assay | ASK1 | 164.1 nM | [6] |
| IC50 | Biochemical Kinase Assay | ASK2 | >20 µM | [6] |
| Antiproliferative IC50 | Cellular Assay | MKN45 Gastric Cancer Cells | 0.5 µM | [6] |
Table 2: Hypothetical Dose-Dependent Inhibition of Downstream Signaling by this compound in MKN45 Cells
| This compound Concentration | p-ASK1 (T838) Inhibition (%) | p-JNK (T183/Y185) Inhibition (%) | p-p38 (T180/Y182) Inhibition (%) |
| 0 µM (Vehicle) | 0 | 0 | 0 |
| 0.1 µM | 25 | 15 | 20 |
| 0.5 µM | 60 | 55 | 58 |
| 1.0 µM | 85 | 80 | 82 |
| 5.0 µM | 95 | 92 | 94 |
| 10.0 µM | 98 | 97 | 96 |
Note: Data in Table 2 is representative and intended to illustrate the expected outcome of the Western Blot protocol provided below. Actual results may vary.
Signaling Pathway and Experimental Workflows
Caption: ASK1 Signaling Pathway and this compound Mechanism of Action.
Caption: Overall Experimental Workflow for Characterizing this compound.
Experimental Protocols
Protocol 1: Biochemical ASK1 Kinase Assay (ADP-Glo™)
This protocol describes how to determine the in vitro IC50 value of this compound against recombinant ASK1 enzyme using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human ASK1 (active)
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
This compound
-
ASK1 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in ASK1 Kinase Buffer with 1% DMSO. A typical concentration range would be from 100 µM to 1 nM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle (1% DMSO in buffer).
-
Add 2 µL of recombinant ASK1 enzyme (e.g., 6 ng per well) diluted in Kinase Buffer.
-
Add 2 µL of a substrate/ATP mixture (containing MBP and ATP at a final concentration of, for example, 25 µM) to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cellular Antiproliferation Assay (MTT Assay)
This protocol is for determining the antiproliferative IC50 of this compound in a cancer cell line, such as MKN45, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
Materials:
-
MKN45 gastric cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MKN45 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 50 µM to 0.1 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate on an orbital shaker for 10 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol details the procedure for analyzing the phosphorylation status of ASK1, JNK, and p38 in cells treated with this compound to assess its impact on downstream signaling.
Materials:
-
MKN45 cells
-
This compound
-
Stimulant (e.g., H₂O₂ or TNF-α)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% gradient) and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-ASK1 (Thr838), anti-ASK1, anti-p-JNK (Thr183/Tyr185), anti-JNK, anti-p-p38 (Thr180/Tyr182), anti-p38, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed MKN45 cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.
-
Stimulation: Induce ASK1 activation by treating the cells with a stimulant (e.g., 1 mM H₂O₂ for 30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and boil the samples. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Protocol 4: Co-Immunoprecipitation (Co-IP) for ASK1-PP5 Interaction
This protocol is designed to demonstrate the this compound-induced interaction between ASK1 and PP5, confirming its mechanism of action.
Materials:
-
HEK293T cells co-transfected with FLAG-tagged ASK1 and HA-tagged PP5
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-FLAG antibody or beads
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Primary antibodies: anti-HA, anti-FLAG
Procedure:
-
Cell Treatment: Treat the transfected HEK293T cells with this compound (e.g., 5 µM) or vehicle for 2-4 hours.
-
Cell Lysis: Lyse the cells in non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting as described in Protocol 3, probing with both anti-FLAG (to confirm ASK1 pulldown) and anti-HA (to detect co-immunoprecipitated PP5) antibodies. An increase in the HA-PP5 signal in the this compound-treated sample compared to the vehicle control indicates an induced interaction.
Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to ASK1 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
MKN45 cells
-
This compound
-
PBS supplemented with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles or sonication)
-
Western blotting reagents as in Protocol 3
Procedure:
-
Cell Treatment: Treat MKN45 cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler. Include an unheated control (room temperature).
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble ASK1 by Western blotting as described in Protocol 3.
-
Data Analysis:
-
Quantify the ASK1 band intensities for each temperature point.
-
Normalize the intensities to the unheated control for both vehicle and this compound-treated samples.
-
Plot the percentage of soluble ASK1 against the temperature for both conditions. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and thus, target engagement.
-
References
- 1. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Antagonistic control of cell fates by JNK and p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxynivalenol Induces Inflammation in IPEC-J2 Cells by Activating P38 Mapk And Erk1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DDO3711 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data available for DDO3711, a selective Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor. While direct studies on the combination of this compound with other chemotherapy agents are not yet publicly available, this document outlines its mechanism of action, summarizes its single-agent efficacy, and proposes a scientifically-driven approach for investigating its potential in combination therapies. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research in this promising area.
Mechanism of Action of this compound
This compound is a novel phosphatase-recruiting chimera (PHORC). It is designed to specifically target and inhibit ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cellular stress responses, inflammation, and apoptosis. This compound functions by linking a small molecule inhibitor of ASK1 to an activator of Protein Phosphatase 5 (PP5).[1] This unique mechanism allows this compound to recruit PP5 to ASK1, leading to the dephosphorylation of p-ASK1 at the T838 residue, thereby inhibiting its kinase activity.[1] The inhibition of ASK1 subsequently reduces the activation of downstream signaling molecules such as p-JNK and p-p38.[1]
Preclinical Activity of this compound (Single Agent)
This compound has demonstrated anti-proliferative activity in gastric cancer cell lines and dose-dependent inhibition of tumor growth in vivo.[1] The key quantitative data from preclinical studies are summarized below.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (ASK1) | 164.1 nM | In vitro assay | [1] |
| IC50 (ASK2) | >20 µM | In vitro assay | [1] |
| Anti-proliferative Effect | Observed at 15 µM (24h) | Gastric cancer cells | [1] |
| In Vivo Efficacy | Significant tumor growth inhibition | Xenograft model | [1] |
| In Vivo Dosage | 20, 40 mg/kg (IP; daily for 21 days) | Xenograft model | [1] |
Proposed Combination Therapy: this compound with a Topoisomerase II Inhibitor (e.g., Doxorubicin)
Rationale: Many conventional chemotherapy agents, such as doxorubicin (B1662922), induce apoptosis by causing DNA damage and increasing intracellular reactive oxygen species (ROS). This elevation in ROS is a potent activator of the ASK1 signaling pathway. Cancer cells can, however, develop resistance mechanisms that dampen the pro-apoptotic signals downstream of ASK1. By combining a ROS-inducing agent like doxorubicin with this compound, it is hypothesized that the cellular stress will be enhanced while the survival signaling pathways mediated by ASK1 are inhibited. This could lead to a synergistic anti-tumor effect.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with other chemotherapy agents.
This protocol describes how to assess the synergistic anti-proliferative effects of this compound and a partner chemotherapy agent using a cell viability assay and the Chou-Talalay method for synergy analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
This compound (stock solution in DMSO)
-
Partner chemotherapy agent (e.g., Doxorubicin, stock solution in a suitable solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the partner chemotherapy agent in culture medium.
-
For combination treatment, prepare dilutions of both drugs at a constant molar ratio (e.g., based on their individual IC50 values).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls and single-agent controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Use software like CompuSyn to perform Chou-Talalay analysis and determine the Combination Index (CI).
-
This protocol details an in vivo study to evaluate the anti-tumor efficacy of this compound in combination with a partner chemotherapy agent in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cells for implantation
-
This compound
-
Partner chemotherapy agent
-
Appropriate vehicle solutions for drug administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner chemotherapy agent alone
-
Group 4: this compound + Partner chemotherapy agent
-
-
-
Drug Administration:
-
Administer the treatments according to a predetermined schedule and route (e.g., this compound at 40 mg/kg, IP, daily; Doxorubicin at 5 mg/kg, IV, once a week).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Study Endpoint and Analysis:
-
Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Compare tumor growth inhibition between the treatment groups.
-
This protocol is for assessing the target engagement of this compound in tumor tissue by measuring the phosphorylation of ASK1.
Materials:
-
Excised tumor tissue from the in vivo study
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ASK1 T838, anti-total ASK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Homogenize tumor tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ASK1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total ASK1 and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the relative levels of p-ASK1.
-
Disclaimer: this compound is a research chemical. The information provided here is for research purposes only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
In Vivo Efficacy of DDO3711 in a Gastric Cancer Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of DDO3711, a novel Protein Phosphatase 5 (PP5)-recruiting chimera, in a preclinical xenograft model of gastric cancer. This compound functions by inducing the dephosphorylation of apoptosis signal-regulating kinase 1 (ASK1), a key signaling node in stress-induced apoptotic pathways. The following sections detail the mechanism of action, experimental procedures for a subcutaneous xenograft study, and methods for pharmacodynamic analysis.
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by various cellular stressors, including reactive oxygen species (ROS), ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38, respectively. The sustained activation of the ASK1-JNK/p38 pathway is implicated in the pathogenesis of several diseases, including cancer, by promoting inflammation and apoptosis. In certain gastric cancers, hyperphosphorylation of ASK1 at the Thr838 residue (p-ASK1T838) leads to a persistently active state, driving tumor cell proliferation.
This compound is a first-in-class phosphatase-recruiting chimera (PHORC) designed to specifically target this hyperphosphorylated state. It is composed of a small molecule ASK1 inhibitor linked to a PP5 activator. This unique structure allows this compound to recruit the serine/threonine phosphatase PP5 to p-ASK1T838, thereby accelerating its dephosphorylation and returning ASK1 to a low-basal activity state. This targeted dephosphorylation leads to the inhibition of downstream signaling and demonstrates significant anti-proliferative activity in gastric cancer cells.
Mechanism of Action of this compound
This compound's mechanism of action is centered on the principle of proximity-induced dephosphorylation. By binding to both ASK1 and PP5, this compound facilitates the formation of a ternary complex, which significantly enhances the dephosphorylation of p-ASK1T838 by PP5.[1][2][3] This reduction in p-ASK1T838 levels leads to the downregulation of the p-JNK and p-p38 signaling pathways and inhibits the expression of key cell cycle proteins, such as CDK4/6 and cyclin D1, ultimately resulting in the suppression of tumor cell proliferation.[1][2]
Figure 1: this compound Mechanism of Action.
In Vivo Efficacy Data
Studies have demonstrated that this compound significantly inhibits tumor growth in a dose-dependent manner in a gastric cancer xenograft model.[1] The following table is a template that can be used to summarize the quantitative data from such a study.
Note: Specific quantitative data from the foundational study by Qiuyue Zhang et al. is not publicly available. The table below is a template for researchers to populate with their own experimental data.
| Treatment Group | Dose (mg/kg) | Route | Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | IP | Daily | [Insert Data] | - | [Insert Data] |
| This compound | 20 | IP | Daily | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 40 | IP | Daily | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Cell Line and Culture
-
Cell Line: Human gastric adenocarcinoma cell line MKN-45.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage cells at 70-80% confluency.
Animal Model
-
Species: Athymic BALB/c nude mice, female, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Xenograft Implantation and Tumor Growth Monitoring
Figure 2: Experimental Workflow for Xenograft Study.
-
Cell Preparation: Harvest MKN-45 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (L x W2) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
This compound Formulation and Administration
-
Vehicle: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
This compound Formulation: Dissolve this compound in the vehicle to achieve final concentrations for dosing at 20 mg/kg and 40 mg/kg.
-
Administration: Administer the vehicle or this compound solution via intraperitoneal (IP) injection daily for 21 days.
-
Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Pharmacodynamic Analysis (Western Blot for p-ASK1T838)
-
Tissue Harvesting: At the end of the study, euthanize the mice and excise the tumors.
-
Sample Preparation:
-
Flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Separate 30-50 µg of protein per sample on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ASK1 (Thr838), total ASK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the p-ASK1T838 signal to total ASK1 and the loading control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound in a gastric cancer xenograft model. By targeting the hyperphosphorylated state of ASK1, this compound represents a promising therapeutic strategy for cancers dependent on this signaling pathway. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further characterize the anti-tumor activity of this novel compound.
References
Troubleshooting & Optimization
Troubleshooting DDO3711 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the ASK1 inhibitor, DDO3711, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound, like many small molecule kinase inhibitors, is generally soluble in DMSO at high concentrations. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock can then be diluted into aqueous buffers for your experiments.
Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds like this compound. Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your aqueous solution.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[1]
-
Use a Co-solvent System: For in vivo or some in vitro applications, a co-solvent system can be effective. A common formulation for poorly soluble inhibitors involves a mixture of DMSO, PEG300, and a surfactant like Tween-80 in a saline solution.[2]
-
Employ Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants such as Tween® 20, Tween® 80, or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[3]
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. If this compound has ionizable groups, experimenting with the pH of your aqueous buffer (if your experimental system allows) may improve its solubility.[1][4]
Q3: Can I use heating or sonication to dissolve this compound?
A3: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be used to aid in the dissolution of this compound in the initial solvent.[3] However, it is crucial to be cautious as excessive or prolonged heating can lead to degradation of the compound. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.
Q4: How should I store this compound stock solutions?
A4: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium. The actual concentration of the soluble inhibitor is lower than the intended concentration. | 1. Visually Inspect: Before adding to cells, inspect the final diluted solution for any signs of precipitation (cloudiness, particles). 2. Lower Final Concentration: Test a lower final concentration of this compound. 3. Optimize Dilution: Prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium.[4] 4. Add Serum: If your protocol allows, the presence of serum proteins in the culture medium can sometimes help to stabilize small molecules and maintain solubility. |
| Low potency or lack of activity in an in vitro assay. | Poor aqueous solubility leading to a lower effective concentration of the inhibitor. | 1. Confirm Solubility: Attempt to determine the kinetic solubility of this compound in your specific assay buffer (see Experimental Protocols section). 2. Use Solubility Enhancers: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) to your assay buffer.[3] 3. Adjust pH: If possible, test the activity at a slightly more acidic pH, as basic compounds are often more soluble at a lower pH.[4] |
| Cloudiness or precipitate observed in the prepared aqueous solution. | The aqueous solubility limit of this compound has been exceeded. | 1. Centrifuge: Pellet the precipitate by centrifugation and use the supernatant, but be aware that the actual concentration will be lower than intended. 2. Reformulate: Prepare a fresh solution using one of the solubility enhancement techniques described in the FAQs (e.g., co-solvents, surfactants). 3. Filter: For some applications, you may filter the solution to remove precipitate, but this will also reduce the final concentration. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform any necessary intermediate dilutions in DMSO.
-
To minimize precipitation, add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer.
-
Visually inspect the final solution for any signs of precipitation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Optimizing DDO3711 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use DDO3711, a specific Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor, in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). It functions as a PP5-recruiting phosphatase recruitment chimera (PHORC). This means it brings together a small molecule ASK1 inhibitor and a PP5 activator via a chemical linker. This complex facilitates the dephosphorylation of p-ASK1 at the Threonine-838 residue (p-ASK1T838) by the recruited Protein Phosphatase 5 (PP5). The dephosphorylation of ASK1 inhibits its kinase activity, which in turn reduces the phosphorylation of its downstream targets, JNK and p38 MAP kinases. This ultimately leads to anti-proliferative and anti-cancer effects.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound in cell-based assays is to perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations to determine the optimal concentration for your specific cell line and experimental endpoint. Based on available data, effective concentrations in gastric cancer cells have been observed in the 5-50 µM range. The reported IC50 value for this compound against ASK1 is 164.1 nM, which can serve as a lower-end reference for your concentration range.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This allows for the addition of a minimal volume of solvent to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q4: How can I assess the effect of this compound on cell viability?
A4: A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol for an MTT assay is provided in the "Experimental Protocols" section of this guide.
Q5: How can I confirm that this compound is inhibiting its target, ASK1, in my cells?
A5: To confirm the on-target activity of this compound, you can perform a Western blot analysis to measure the phosphorylation status of ASK1 at Threonine-838 (p-ASK1 T838). A decrease in the levels of p-ASK1 T838 upon treatment with this compound would indicate successful target engagement and inhibition. You can also assess the phosphorylation status of downstream targets like p-JNK and p-p38, which are also expected to decrease. A detailed Western blot protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of this compound. | 1. Compound Instability/Degradation: this compound may not be stable in your cell culture medium over the duration of the experiment.2. Incorrect Concentration: The concentration used may be too low to elicit a response.3. Cell Line Insensitivity: The cell line you are using may not be sensitive to ASK1 inhibition.4. Poor Cell Permeability: The compound may not be efficiently entering the cells. | 1. Perform a stability test of this compound in your specific cell culture medium. Limit the duration of exposure if instability is observed.2. Perform a thorough dose-response experiment to identify the optimal concentration range.3. Ensure your cell line expresses ASK1 and that the pathway is active and relevant to your experimental question.4. While this compound is expected to be cell-permeable, you can try to optimize incubation time. |
| High background or off-target effects observed. | 1. Compound Concentration Too High: High concentrations can lead to non-specific effects.2. Off-Target Kinase Inhibition: Although this compound is specific for ASK1 over ASK2, it may have other off-target effects at high concentrations. | 1. Use the lowest effective concentration of this compound determined from your dose-response studies.2. If off-target effects are suspected, consider using a lower concentration or a structurally different ASK1 inhibitor as a control. You can also perform a kinase panel screening to identify potential off-target kinases. |
| Precipitation of this compound in cell culture medium. | 1. Poor Solubility: The final concentration of this compound may exceed its solubility limit in the aqueous culture medium.2. High DMSO Concentration: While used for solubilization, high final DMSO concentrations can also cause compound precipitation when diluted in aqueous solutions. | 1. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. Prepare intermediate dilutions of your this compound stock in culture medium before adding to the cells. Vortex or mix well upon dilution.2. Make higher concentration stock solutions in DMSO to minimize the volume added to the culture medium. |
| Variability in experimental results. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.2. Inconsistent Compound Addition: Inaccurate pipetting can lead to variations in the final concentration.3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension before seeding and use appropriate techniques for even cell distribution.2. Use calibrated pipettes and be meticulous with your dilutions and additions.3. Avoid using the outer wells of multi-well plates for experiments. Fill them with sterile PBS or media to minimize evaporation from the inner wells. |
Quantitative Data
Table 1: Reported IC50 and Effective Concentrations of this compound
| Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| ASK1 Kinase Activity | In vitro biochemical assay | 164.1 nM | [1] |
| ASK2 Kinase Activity | In vitro biochemical assay | >20 µM | [1] |
| Antiproliferative Activity | Gastric Cancer Cells | 15 µM (24 h) | [1] |
| Dephosphorylation of p-ASK1T838 | Gastric Cancer Cells | 5-50 µM (0.5-2 h) | [1] |
| Inhibition of CDK4/6 and Cyclin D1 | Gastric Cancer Cells | 5 µM (1-24 h) | [1] |
Note: This table will be updated as more data becomes available for different cell lines.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for p-ASK1, p-JNK, and p-p38
Objective: To confirm the inhibitory effect of this compound on the ASK1 signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ASK1 (T838), total ASK1, p-JNK, total JNK, p-p38, total p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizations
Signaling Pathways
Caption: this compound recruits PP5 to dephosphorylate and inactivate ASK1.
Caption: this compound inhibits the ASK1-mediated stress signaling pathway.
Experimental Workflows
Caption: Workflow for determining this compound IC50 using an MTT assay.
Caption: Workflow for analyzing ASK1 pathway inhibition by Western blot.
References
Technical Support Center: Preventing DDO3711 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of DDO3711 precipitation in cell culture media.
Troubleshooting Guides
This section provides solutions to specific precipitation problems you might encounter when using this compound in your experiments.
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound.[1][2] This occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1][2] Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is recommended to perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][3] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require making a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time.[3]
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[3] | Ensure the media is properly buffered for the incubator's CO2 concentration. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][3] | If possible, try a different basal media formulation. The inclusion of the iron-binding protein transferrin can sometimes prevent metal-related precipitation.[4] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Freeze-Thaw Cycles of Stock Solution | The compound may have poor solubility at lower temperatures or has precipitated out during the freeze-thaw cycle.[3] | Aliquot the stock solution to minimize freeze-thaw cycles.[3] If precipitation is observed in the stock, gently warm it to 37°C and vortex to redissolve the compound before use.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve hydrophobic compounds like this compound for cell culture?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving hydrophobic compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[1] However, it's crucial to keep the final concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[1] If DMSO is not suitable, other options to consider include ethanol (B145695) or dimethylformamide (DMF), though these also have cytotoxic potential.[1]
Q2: How can I determine the maximum soluble concentration of this compound in my cell culture media?
A2: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Visually inspect for precipitation or turbidity immediately and after incubation at 37°C for a relevant period. You can also measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[1]
Q3: Can I filter out the precipitate and still use the media?
A3: Filtering the media after precipitation has occurred is generally not recommended. The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable.[1] It is better to address the root cause of the precipitation.
Q4: Will serum in the media always prevent precipitation?
A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds, but this effect has its limits.[1] At high concentrations, a compound can still precipitate even in the presence of serum.[1]
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound
-
100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved by vortexing. Gentle warming at 37°C can be used if necessary.
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare the highest concentration solution by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 50 mM stock, you would perform a 1:500 dilution (e.g., 1 µL of stock in 499 µL of media). Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.
-
-
Incubation and Observation:
-
Incubate the dilutions at 37°C in a humidified incubator with the appropriate CO2 concentration for a period relevant to your planned experiments (e.g., 2, 24, and 48 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film) at each time point.
-
For a more detailed analysis, place a small drop of each solution on a microscope slide and examine for precipitates.
-
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
Visualizations
References
Addressing inconsistent results in DDO3711 experiments
Technical Support Center: DDO3711 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving the selective kinase inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 value of this compound in our cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors. Below is a checklist of potential causes and recommended solutions.
-
Cell Culture Conditions:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to this compound.
-
Recommendation: Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments.
-
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays.
-
Recommendation: Ensure a uniform cell suspension and accurate cell counting before seeding. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the activity of this compound.
-
Recommendation: Use a single lot of FBS for a complete set of experiments or qualify new lots before use.
-
-
-
Compound Handling:
-
Stock Solution Stability: this compound may be unstable if not stored correctly or subjected to multiple freeze-thaw cycles.
-
Recommendation: Aliquot this compound stock solutions into single-use volumes and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Dilution Accuracy: Inaccurate serial dilutions can lead to significant errors in the final compound concentration.
-
Recommendation: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
-
-
-
Assay Protocol:
-
Incubation Time: The duration of this compound exposure can influence the observed IC50.
-
Recommendation: Adhere to a consistent incubation time for all experiments as specified in the protocol.
-
-
Reagent Addition: Inconsistent timing or volume of reagent addition (e.g., CellTiter-Glo®) can introduce variability.
-
Recommendation: Use a multichannel pipette or an automated liquid handler for precise and consistent reagent addition.
-
-
Q2: We are not observing the expected downstream inhibition of Protein-Y phosphorylation after this compound treatment in our Western blot analysis. What could be the issue?
A2: Lack of downstream target inhibition can be due to several factors related to the experimental setup and execution.
-
Treatment Conditions:
-
Insufficient Concentration or Duration: The concentration of this compound or the treatment duration may be insufficient to elicit a measurable inhibition of Protein-Y phosphorylation.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for observing the desired effect.
-
-
Cellular Context: The signaling pathway involving Protein-Y may be regulated differently in your specific cell line.
-
Recommendation: Confirm the expression and activity of the upstream kinase targeted by this compound in your cell model.
-
-
-
Western Blotting Technique:
-
Lysate Preparation: Inefficient protein extraction or phosphatase activity during lysis can lead to a loss of phosphorylation signal.
-
Recommendation: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.
-
-
Antibody Performance: The primary antibody against phosphorylated Protein-Y may not be specific or sensitive enough.
-
Recommendation: Validate the phospho-specific antibody using appropriate positive and negative controls. Use a fresh antibody dilution for each experiment.
-
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can result in weak or absent signals.
-
Recommendation: Optimize the transfer conditions (e.g., voltage, time) and confirm transfer efficiency using a total protein stain like Ponceau S.
-
-
Quantitative Data Summary
Table 1: Troubleshooting Inconsistent IC50 Values for this compound
| Potential Cause | Parameter to Check | Recommended Action | Expected Outcome |
| Cell Passage Number | Passage number in lab notebook | Use cells between passages 5-15 | Consistent IC50 values across experiments |
| Cell Seeding Density | Initial cell count per well | Perform cell titration; ensure uniform seeding | Reduced well-to-well variability |
| Serum Lot Variation | FBS lot number | Qualify new FBS lots; use a single lot | Minimized batch-to-batch variation |
| Compound Stability | Number of freeze-thaw cycles | Aliquot stock solutions; store at -80°C | Reliable compound activity |
| Assay Incubation Time | Duration of this compound exposure | Standardize incubation time (e.g., 72 hours) | Consistent drug response |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve to determine the IC50 value.
Diagrams
Caption: Troubleshooting logic for inconsistent IC50 results.
Caption: Proposed signaling pathway for this compound action.
DDO3711 stability and storage best practices
This technical support center provides guidance on the stability and storage of DDO3711. Please note that this compound is a placeholder designation; researchers should substitute this with the specific compound information relevant to their work. The following data and recommendations are illustrative and based on general best practices for handling chemical compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C or colder, protected from light and moisture. In this state, the compound is expected to be stable for at least 12 months.
Q2: Can I store this compound in a solution?
Yes, but for shorter durations. If you need to store this compound in solution, prepare it in a suitable solvent such as DMSO or ethanol (B145695). For short-term storage (up to one week), aliquots of the solution can be kept at 4°C. For longer-term storage of solutions (up to 6 months), it is recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: How many freeze-thaw cycles can a solution of this compound withstand?
It is strongly recommended to avoid repeated freezing and thawing of this compound solutions as this can lead to degradation. We advise preparing single-use aliquots of your working solution to maintain compound integrity. If repeated use from a single stock is unavoidable, limit it to no more than 3 freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Yes, preliminary data suggests that this compound exhibits some photolability. To prevent potential degradation, it is best practice to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light. All handling of the compound should be performed under subdued lighting conditions where possible.
Q5: What are the signs of this compound degradation?
Visual signs of degradation in the solid form can include a change in color or texture. For solutions, the appearance of precipitates or a color change may indicate degradation. For quantitative assessment, it is recommended to use analytical methods such as HPLC to check the purity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh solutions from a new stock of lyophilized powder. It is advisable to run a purity check using HPLC or a similar analytical method. |
| Precipitate forms in a solution that was previously clear. | The solution may be supersaturated, or the compound is degrading. The solvent may not be suitable for long-term storage. | Try gently warming the solution to redissolve the precipitate. If this fails, the solution may need to be remade. Consider using a different solvent or a lower concentration for storage. |
| The lyophilized powder has changed color. | This could be a sign of oxidation or degradation. | Do not use the powder. Discard the vial and use a fresh, unopened vial of this compound for your experiments. Ensure that the storage container is properly sealed to prevent exposure to air and moisture. |
Stability and Storage Data Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to 12 months | Store in a desiccator to protect from moisture. Protect from light. |
| Solution (in DMSO or Ethanol) | 4°C | Up to 1 week | Protect from light. Ensure the container is tightly sealed. |
| Solution (in DMSO or Ethanol) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions and subdued light, add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the powder is completely dissolved.
-
Dispense into single-use, light-protected (amber or foil-wrapped) aliquots.
-
Store aliquots as recommended in the table above.
Visual Guides
How to determine the optimal incubation time for DDO3711
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DDO3711, a potent and specific ASK1 inhibitor. This guide will assist in determining the optimal incubation time for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Phosphatase-Recruiting Chimera (PHORC). It functions by forming a bridge between Apoptosis Signal-Regulating Kinase 1 (ASK1) and Protein Phosphatase 5 (PP5). This recruitment of PP5 to ASK1 leads to the dephosphorylation of ASK1 at the T838 residue, thereby inhibiting its kinase activity.[1] This targeted dephosphorylation prevents the downstream activation of JNK and p38 signaling pathways.
Q2: What is a typical starting concentration for this compound in cell-based assays?
A2: Based on published data, a starting concentration in the range of 5-15 μM is recommended for most cell-based assays.[1] However, the optimal concentration will depend on the cell type and the specific biological endpoint being measured. It is always advisable to perform a dose-response curve to determine the EC50 for your system.
Q3: How stable is this compound in cell culture medium?
A3: While specific stability data in various cell culture media is not extensively published, it is best practice to prepare fresh dilutions of this compound from a DMSO stock for each experiment to ensure consistent activity.
Troubleshooting Guide: Optimizing this compound Incubation Time
Determining the optimal incubation time is critical for obtaining reliable and reproducible results. The ideal time will vary depending on the cell type, the concentration of this compound, and the specific downstream effect being measured.
| Issue | Possible Cause | Recommended Solution |
| No observable effect on p-ASK1 levels | Incubation time is too short. | The dephosphorylation of p-ASK1 is a rapid event. Try a time course experiment with shorter incubation times (e.g., 0.5, 1, and 2 hours).[1] |
| Cell line is not sensitive to this compound. | Confirm that your cell line expresses ASK1 and that the pathway is active under your experimental conditions. | |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell death observed at all time points | This compound concentration is too high. | Reduce the concentration of this compound used. Even though it has shown anti-proliferative effects, excessively high concentrations can lead to off-target toxicity. |
| Incubation time is too long. | For long-term experiments (e.g., 24 hours or more), consider that prolonged inhibition of the ASK1 pathway can induce apoptosis in some cell types.[1] Assess cell viability at earlier time points. | |
| Variability between replicate experiments | Inconsistent incubation timing. | Ensure precise timing for the addition of this compound and for harvesting cells in all experiments. |
| Instability of this compound in media. | Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for p-ASK1 Dephosphorylation
This protocol is designed to identify the optimal incubation time for this compound to induce the dephosphorylation of ASK1 at T838.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against p-ASK1 (T838)
-
Primary antibody against total ASK1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment: Treat the cells with the desired concentration of this compound (e.g., 5 µM).
-
Time Points: Incubate the cells for a range of time points. Based on existing data, we recommend starting with shorter time points for p-ASK1 dephosphorylation.
-
Example time points: 0, 0.5, 1, 2, 4, and 6 hours.
-
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ASK1 (T838) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ASK1 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ASK1 and total ASK1. Normalize the p-ASK1 signal to the total ASK1 signal for each time point. The optimal incubation time is the shortest time point that gives the maximum reduction in p-ASK1 levels.
Data Presentation
Summary of Reported Incubation Times for this compound
| Biological Effect | Cell Line(s) | Concentration | Incubation Time(s) | Outcome |
| Dephosphorylation of p-ASK1T838 | Gastric cancer cells | 5-50 µM | 0.5 - 2 hours | Potent dephosphorylation of p-ASK1T838 |
| Anti-proliferation | Gastric cancer cells | 15 µM | 24 hours | Reduced cell proliferation |
| Downregulation of CDK4/6 and Cyclin D1 | Not specified | 5 µM | 1 - 24 hours | Concentration-dependent inhibition of expression |
Visualizations
This compound Mechanism of Action
Caption: this compound recruits PP5 to dephosphorylate and inactivate ASK1.
Experimental Workflow for Optimal Incubation Time Determination
Caption: Workflow for determining the optimal this compound incubation time.
References
Technical Support Center: Overcoming Resistance to DDO3711 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to DDO3711 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class phosphatase-recruiting chimera (PHORC). It functions by creating a bridge between Protein Phosphatase 5 (PP5) and Apoptosis Signal-regulating Kinase 1 (ASK1).[1] This proximity facilitates the dephosphorylation of ASK1 at the T838 residue, leading to its inactivation.[1] Inactivated ASK1 can no longer activate downstream signaling cascades, such as the JNK and p38 MAPK pathways, which are involved in pro-apoptotic and inflammatory responses. This compound has demonstrated anti-proliferative effects in certain cancer cell lines, such as gastric cancer.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not yet been extensively documented, several plausible scenarios can be hypothesized based on its mechanism of action and general principles of drug resistance in cancer:
-
Alterations in Target Engagement:
-
Mutations in ASK1 that prevent this compound binding.
-
Decreased expression of ASK1.
-
-
Disruption of the this compound-PP5-ASK1 Ternary Complex:
-
Mutations in PP5 that prevent its recruitment by this compound.
-
Decreased expression of PP5.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of signaling pathways parallel to the ASK1 cascade that promote cell survival and proliferation.
-
Activation of downstream effectors of the ASK1 pathway through alternative mechanisms.
-
-
Increased Drug Efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
-
Epigenetic Modifications:
-
Changes in DNA methylation or histone modification that lead to altered expression of genes involved in the this compound response.
-
Troubleshooting Guide
This guide provides a structured approach to investigating and potentially overcoming acquired resistance to this compound.
Problem 1: Decreased Sensitivity to this compound in Previously Sensitive Cell Line
Initial Assessment:
-
Confirm Resistance: Perform a dose-response curve with a wide range of this compound concentrations to confirm the shift in the half-maximal inhibitory concentration (IC50). Compare the results with the parental, sensitive cell line.
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Test your cell culture for mycoplasma contamination, as this can affect cellular responses to drugs.
Investigative Workflow:
Caption: Troubleshooting workflow for this compound resistance.
Hypothetical Scenario & Experimental Plan
Scenario: A gastric cancer cell line (e.g., MKN45), previously sensitive to this compound, now exhibits a 10-fold increase in IC50.
Hypothesis 1: Altered Target Engagement
-
Experiment:
-
Western Blot Analysis: Compare the protein expression levels of ASK1 in sensitive and resistant cells.
-
Sanger Sequencing: Sequence the ASK1 gene in both cell lines to identify potential mutations in the this compound binding domain.
-
Co-immunoprecipitation (Co-IP): Assess the interaction between this compound, PP5, and ASK1 in both cell lines. A diminished interaction in the resistant line would suggest a problem with ternary complex formation.
-
Hypothesis 2: Activation of Bypass Pathways
-
Experiment:
-
Phospho-proteomic Profiling: Use mass spectrometry-based proteomics to compare the phosphorylation status of key signaling proteins in sensitive and resistant cells, both with and without this compound treatment. This can reveal upregulated survival pathways.
-
RNA Sequencing (RNA-Seq): Compare the transcriptomes of sensitive and resistant cells to identify differentially expressed genes that could contribute to resistance.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MKN45 (Gastric) | 150 | 1500 | 10 |
| HCT116 (Colon) | 250 | 2750 | 11 |
| A549 (Lung) | 500 | >10000 | >20 |
Table 2: Hypothetical Protein Expression Levels in Sensitive vs. Resistant MKN45 Cells
| Protein | Sensitive (Relative Expression) | Resistant (Relative Expression) | P-value |
| ASK1 | 1.0 | 0.95 | >0.05 |
| p-ASK1 (T838) | 1.0 (untreated) / 0.2 (treated) | 1.1 (untreated) / 0.8 (treated) | <0.01 |
| PP5 | 1.0 | 0.4 | <0.01 |
| ABCB1 (MDR1) | 1.0 | 8.5 | <0.001 |
| p-ERK1/2 | 1.0 | 3.2 | <0.01 |
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Expression
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ASK1, p-ASK1 (T838), PP5, ABCB1, p-ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Co-immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against ASK1 or PP5 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ASK1, PP5, and any other proteins of interest.
References
Technical Support Center: Enhancing the Bioavailability of DDO3711 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of DDO3711 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), with an IC50 of 164.1 nM.[1] It functions as a phosphatase-recruiting chimera (PHORC), recruiting protein phosphatase 5 (PP5) to dephosphorylate p-ASK1 at the T838 position, thereby inhibiting its kinase activity.[1] this compound has demonstrated anti-proliferative effects in cancer cell lines and in vivo anti-cancer activity.[1]
Q2: What is the reported route of administration for this compound in animal studies?
Q3: What are the common challenges that can limit the oral bioavailability of compounds like this compound?
The oral bioavailability of small molecule inhibitors like this compound is often limited by several factors:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen.
Troubleshooting Guide
Problem 1: Low or variable plasma concentrations of this compound after oral administration.
This is a common issue for compounds with poor aqueous solubility. Here are some potential solutions:
-
Formulation Strategies: Improving the dissolution rate and solubility of this compound in the gastrointestinal tract is crucial.[2][3][4][5][6] Consider the following formulation approaches:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubilization and absorption of lipophilic drugs.[2][7]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution.
-
-
Use of Excipients: Incorporating solubility-enhancing excipients, such as surfactants, co-solvents, and cyclodextrins, can improve the bioavailability of poorly soluble drugs.[3][6]
Problem 2: High inter-individual variability in pharmacokinetic (PK) profiles.
High variability in exposure can compromise the reliability of efficacy and toxicology studies. This can be caused by:
-
Food Effects: The presence of food in the gastrointestinal tract can significantly alter the absorption of some drugs. It is recommended to standardize the feeding schedule of animals in PK studies.
-
Inconsistent Formulation: Ensure the formulation is homogenous and stable. For suspensions, proper resuspension before each administration is critical.
-
Gastrointestinal pH: The solubility of this compound may be pH-dependent. Variations in gastric and intestinal pH among animals can lead to variable absorption.
Problem 3: Suspected high first-pass metabolism.
If this compound has good solubility and permeability but still exhibits low bioavailability, first-pass metabolism might be the culprit.
-
In Vitro Metabolism Studies: Conduct studies using liver microsomes or S9 fractions to assess the metabolic stability of this compound.[8]
-
Co-administration with a CYP Inhibitor: In preclinical models, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Oral Administration in Rats at 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Nanosuspension | 250 ± 50 | 1.0 | 1500 ± 300 | 30 |
| Solid Dispersion | 400 ± 80 | 1.0 | 2500 ± 500 | 50 |
| SEDDS | 600 ± 120 | 0.5 | 4000 ± 800 | 80 |
Table 2: In Vitro Solubility of this compound in Biorelevant Media
| Medium | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) pH 1.2 | < 1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5 | 5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) pH 5.0 | 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 407) in deionized water.
-
Dispersion of this compound: Add this compound to the stabilizer solution to achieve a final concentration of 10 mg/mL.
-
Milling: Transfer the suspension to a bead mill containing zirconium oxide beads (0.5 mm diameter). Mill at 2000 rpm for 4 hours at a controlled temperature of 4°C.
-
Particle Size Analysis: Withdraw a sample and measure the particle size distribution using dynamic light scattering. The target mean particle size is < 200 nm.
-
Harvesting: Separate the nanosuspension from the milling beads by filtration.
-
Characterization: Characterize the final nanosuspension for drug content, crystallinity (by DSC or XRD), and short-term stability.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Administration: Administer the this compound formulation (e.g., aqueous suspension, nanosuspension) orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. erpublications.com [erpublications.com]
- 3. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
Quality control measures for DDO3711 synthesis and purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for the synthesis and purification of DDO3711, a PP5-recruiting phosphatase recruitment chimera (PHORC) and apoptosis signal-regulated kinase 1 (ASK1) inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of apoptosis signal-regulated kinase 1 (ASK1).[1] It functions as a phosphatase-recruiting chimera (PHORC) by linking an ASK1 inhibitor to a PP5 activator.[1] This recruitment of protein phosphatase 5 (PP5) leads to the dephosphorylation of p-ASK1T838, thereby inhibiting its kinase activity.[1] this compound has demonstrated anti-proliferative activity in cancer cells.[1]
Q2: What are the critical quality attributes (CQAs) for this compound?
A2: The critical quality attributes for this compound, like many small molecule active pharmaceutical ingredients (APIs), include:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: Absence of process-related impurities, starting materials, and degradation products.
-
Potency: The biological activity of the compound, often measured by its IC50 value against the target. For this compound, the reported IC50 against ASK1 is 164.1 nM.[1]
-
Solubility: The ability to dissolve in relevant solvents for biological assays and formulation.
-
Stability: The integrity of the molecule under defined storage conditions.
Q3: Which analytical techniques are essential for the quality control of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound.[2] These typically include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify residual solvents.[6]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Interaction with active sites on the column; improper mobile phase pH. | Use a high-purity silica (B1680970) column; adjust the mobile phase pH to ensure the analyte is in a single ionic form.[7] |
| Ghost Peaks | Contamination in the mobile phase or injector; late eluting peaks from a previous run. | Use HPLC-grade solvents and freshly prepared mobile phase; ensure adequate run times to elute all components. |
| Variable Retention Times | Fluctuation in mobile phase composition or flow rate; temperature changes.[8] | Ensure proper mixing and degassing of the mobile phase; check the pump for leaks or worn seals[9][10]; use a column oven for temperature control.[8] |
| Poor Resolution | Inappropriate mobile phase or column; column degradation. | Optimize the mobile phase composition (e.g., solvent ratio, pH); select a column with a different stationary phase or particle size; replace the column if it has degraded. |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Poor shimming; sample is too concentrated or not fully dissolved.[11] | Re-shim the instrument; prepare a more dilute and fully dissolved sample.[11] |
| Overlapping Peaks | Insufficient magnetic field strength; similar chemical environments of protons. | Use a higher field NMR instrument if available; try a different deuterated solvent to induce differential chemical shifts.[11] |
| Presence of Water Peak | Moisture in the NMR solvent or sample. | Use a fresh, sealed bottle of deuterated solvent; add a small amount of a drying agent like molecular sieves to the NMR tube.[11] |
| Unidentified Peaks | Residual solvents from purification (e.g., ethyl acetate, dichloromethane).[12] | Compare peak positions to known chemical shift tables for common laboratory solvents[12]; ensure the sample is thoroughly dried under high vacuum. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)[13]
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 210-280 nm)
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.[3]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a solvent compatible with LC-MS analysis (e.g., methanol (B129727) or acetonitrile).
-
Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or injected into the LC-MS system using the HPLC method described above.
-
MS Parameters:
-
Ionization Mode: ESI positive or negative mode (depending on the chemical nature of this compound).
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound.
-
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the most abundant ion with the calculated theoretical mass of this compound. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da for a standard instrument).
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6)[6]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum.[14] Other experiments like carbon-¹³ (¹³C) NMR or 2D NMR (e.g., COSY, HSQC) can be performed for more detailed structural elucidation.[15]
-
Data Analysis: Process the NMR spectrum (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration values, and coupling patterns of the signals to ensure they are consistent with the expected structure of this compound.[16]
Visualizations
Caption: Workflow for this compound Synthesis, Purification, and Quality Control.
Caption: Troubleshooting Decision Tree for this compound Quality Control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. njbio.com [njbio.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 6. azolifesciences.com [azolifesciences.com]
- 7. hplc.eu [hplc.eu]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. lcms.cz [lcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Deionized Ultrapure Water Purification System | bonnintech [bonnintech.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pharmaron.com [pharmaron.com]
- 16. NMR Spectroscopy Practice Problems [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to LAT1 Inhibitors: JPH203 in Focus
Initial research indicates a discrepancy in the classification of DDO3711 as a direct LAT1 inhibitor. Current literature primarily identifies this compound as an Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor. Specifically, it is described as a phosphatase-recruiting chimera (PHORC) that induces the dephosphorylation of ASK1. Therefore, a direct comparison of this compound and JPH203 as two LAT1 inhibitors is not scientifically accurate based on available data.
This guide will proceed with a comprehensive overview of JPH203 (Nanvuranlat) , a well-characterized and clinically evaluated selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a critical mediator of cancer cell growth and proliferation.
JPH203: A Selective LAT1 Inhibitor
JPH203 is a novel, selective inhibitor of LAT1, a transporter protein that is overexpressed in a wide variety of cancers.[1][2] LAT1 facilitates the uptake of essential amino acids, such as leucine (B10760876), which are crucial for cancer cell metabolism and growth signaling pathways.[3][4] By blocking LAT1, JPH203 effectively starves cancer cells of these vital nutrients, leading to the suppression of tumor growth.[5]
Mechanism of Action
JPH203 is a non-transportable blocker that selectively binds to LAT1, inhibiting its function.[6] This blockade of amino acid transport has several downstream effects that contribute to its anti-cancer activity:
-
Inhibition of mTORC1 Signaling: Leucine, transported by LAT1, is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][7] By preventing leucine uptake, JPH203 leads to the downregulation of mTORC1 activity.[5][8][9]
-
Induction of the General Amino Acid Control (GAAC) Pathway: The deprivation of essential amino acids can trigger the GAAC pathway, a stress response that can lead to cell cycle arrest and apoptosis.[10]
-
Suppression of Cyclin-Dependent Kinase (CDK) Activity: Recent studies have shown that JPH203 can reduce the kinase activity of CDK1 and CDK2, which are important for cell cycle progression.[11]
-
Downregulation of the Wnt/β-catenin Signaling Pathway: In some cancer types, such as castration-resistant prostate cancer, JPH203 has been shown to inhibit the Wnt/β-catenin signaling pathway, potentially via the downregulation of CD24.[8]
The multifaceted mechanism of action of JPH203, targeting both metabolic and key signaling pathways, makes it a promising therapeutic agent for a range of cancers.
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy and activity of JPH203 from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of JPH203 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | 4.1 - 30.0 | [6] |
| LoVo | Colorectal Cancer | 2.3 ± 0.3 | [6] |
| MKN1 | Gastric Cancer | 41.7 ± 2.3 | [6] |
| MKN45 | Gastric Cancer | 4.6 ± 1.0 | [6] |
| PC-3 | Prostate Cancer | 11.94 ± 2.19 | [11] |
| DU145 | Prostate Cancer | 19.68 ± 4.01 | [11] |
| PC-3-TxR/CxR | Cabazitaxel-Resistant Prostate Cancer | 28.33 ± 3.26 | [11] |
| DU145-TxR/CxR | Cabazitaxel-Resistant Prostate Cancer | 34.09 ± 4.76 | [11] |
Table 2: Clinical Trial Data for JPH203 (Nanvuranlat)
| Clinical Trial Phase | Cancer Type | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | Well-tolerated; Maximum Tolerated Dose (MTD) determined to be 60 mg/m²; Recommended Phase 2 Dose (RP2D) of 25 mg/m². Promising activity in biliary tract cancer (BTC). | [1][2] |
| Phase II | Advanced Refractory Biliary Tract Cancer | Met primary endpoint, showing a statistically significant improvement in Progression-Free Survival (PFS) compared to placebo (Hazard Ratio = 0.557). Disease Control Rate (DCR) was approximately 25%. | [12] |
Signaling Pathways and Experimental Workflows
LAT1-Mediated Cancer Cell Proliferation Pathway
Caption: LAT1-mediated amino acid transport and its inhibition by JPH203.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: A typical workflow for assessing cell viability after JPH203 treatment.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol is a common method for determining the cytotoxic effects of a compound on cancer cells in vitro.
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A stock solution of JPH203 is serially diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of JPH203 is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under the same conditions as in step 1.
-
Addition of WST-8 Reagent: After the incubation period, 10 µL of a water-soluble tetrazolium salt (WST-8) solution is added to each well. The plates are then incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of JPH203 in an animal model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control and JPH203 at various doses).
-
Drug Administration: JPH203 is administered to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection). The vehicle control group receives injections of the vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined maximum size or after a specified duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment | MDPI [mdpi.com]
- 7. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L‐type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel‐resistant prostate cancer by inhibiting cyclin‐dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
A Comparative Guide to the Efficacy of DDO3711 and Other ASK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] In response to a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals, ASK1 activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][2][3] This activation plays a pivotal role in cellular responses such as apoptosis, inflammation, and differentiation.[2][3] Consequently, aberrant ASK1 activity has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it a compelling therapeutic target.[1][4]
This guide provides a comparative overview of DDO3711, a novel ASK1-targeting agent, and other notable ASK1 inhibitors. We will delve into their mechanisms of action, present available efficacy data, and provide standardized experimental protocols for their evaluation.
A Novel Mechanism of Action: this compound as a PHORC
This compound represents a novel approach to modulating ASK1 activity. It is a Phosphatase-Recruiting Chimera (PHORC), a molecule designed to bring a phosphatase into proximity with its target protein.[5] Specifically, this compound is composed of a small molecule that binds to ASK1, connected via a chemical linker to an activator of Protein Phosphatase 5 (PP5).[5] Under normal physiological conditions, PP5 is responsible for dephosphorylating ASK1 at threonine 838 (p-ASK1T838), which returns ASK1 to a low-basal activity state.[5] In certain pathological conditions, such as some cancers, PP5 activity is suppressed, leading to hyperphosphorylation and persistent activation of ASK1.[5] this compound overcomes this by recruiting PP5 to p-ASK1T838, thereby promoting its dephosphorylation and reducing downstream signaling.[2][5] This proximity-mediated mechanism has shown potent anti-proliferative effects in gastric cancer cells overexpressing ASK1.[2][5]
Comparative Efficacy of ASK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized ASK1 inhibitors. It is important to note that the IC50 values presented have been determined in various assays and under different experimental conditions, which may affect direct comparability.
| Inhibitor | Mechanism of Action | IC50 (nM) | Assay Type | Reference |
| This compound | PHORC (recruits PP5 to dephosphorylate ASK1) | 164.1 | Not specified | MedchemExpress |
| Selonsertib (B560150) (GS-4997) | ATP-competitive inhibitor | 5.012 | HTRF assay | Selleck Chemicals |
| GS-444217 | ATP-competitive inhibitor | 2.87 | Not specified | TargetMol |
| MSC2032964A | ATP-competitive inhibitor | 93 | Not specified | R&D Systems |
| EP-027315 | ATP-competitive inhibitor | < 1.25 | TR-FRET | Enanta Pharmaceuticals |
| NQDI-1 | ATP-competitive inhibitor | 3000 (IC50), 500 (Ki) | Not specified | APExBIO, TargetMol |
Signaling Pathways and Experimental Workflows
To understand the context of ASK1 inhibition, it is crucial to visualize the signaling cascade it regulates and the experimental procedures used to assess inhibitor efficacy.
Caption: The ASK1 signaling pathway is activated by various cellular stressors, leading to the phosphorylation of downstream MAPKKs and MAPKs, ultimately resulting in diverse cellular responses.
Caption: A typical experimental workflow for evaluating the efficacy of ASK1 inhibitors involves both in vitro biochemical assays and cell-based functional assays.
Caption: this compound functions by forming a ternary complex with phosphorylated ASK1 and PP5, thereby facilitating the dephosphorylation and inactivation of ASK1.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of ASK1 inhibitors.
In Vitro ASK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.
-
Reagent Preparation :
-
Prepare a 2X kinase buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl2, 0.2mg/mL BSA, 100µM DTT).
-
Dilute recombinant human ASK1 enzyme and substrate (e.g., Myelin Basic Protein) in 1X kinase buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in 1X kinase buffer.
-
Prepare ATP solution at the desired concentration (e.g., 25 µM) in 1X kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the inhibitor dilution to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blot for Phosphorylated JNK and p38
-
Cell Culture and Treatment :
-
Seed cells (e.g., HEK293T, HUVEC) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the ASK1 inhibitor for 1-2 hours.
-
Stimulate the cells with an ASK1 activator (e.g., H₂O₂, TNF-α) for a predetermined time (e.g., 30 minutes).
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoblotting :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), phospho-p38 (Thr180/Tyr182), total JNK, total p38, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Cell Viability (MTT) Assay
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the ASK1 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Conclusion
The landscape of ASK1 inhibitors is evolving, with novel mechanisms like that of this compound offering new therapeutic possibilities. While traditional ATP-competitive inhibitors such as Selonsertib and EP-027315 have demonstrated high potency in biochemical assays, the unique PHORC mechanism of this compound provides a targeted approach to reverse the hyperphosphorylation of ASK1, which is particularly relevant in disease states characterized by phosphatase dysregulation. The provided data and protocols offer a framework for the continued investigation and comparison of these promising therapeutic agents. Further head-to-head studies under standardized conditions will be crucial for a definitive assessment of their relative efficacies.
References
- 1. SUMOylation of protein phosphatase 5 regulates phosphatase activity and substrate release | EMBO Reports [link.springer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Phosphatase 5-Recruiting Chimeras for Accelerating Apoptosis-Signal-Regulated Kinase 1 Dephosphorylation with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DDO3711's Specificity for ASK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor DDO3711, with a focus on validating its specificity for Apoptosis Signal-Regulating Kinase 1 (ASK1). As no public data currently associates this compound with the L-type Amino Acid Transporter 1 (LAT1), this document will exclusively address its interaction with ASK1 and compare its performance with other known ASK1 inhibitors.
Executive Summary
This compound is a novel phosphatase-recruiting chimera (PHORC) that demonstrates potent and specific inhibition of ASK1. It operates through a distinct mechanism of action by recruiting protein phosphatase 5 (PP5) to dephosphorylate and thereby inactivate ASK1. This guide presents available quantitative data on this compound's inhibitory activity and compares it with established ASK1 inhibitors, Selonsertib (GS-4997) and GS-444217. While comprehensive kinome-wide selectivity data for this compound is not yet publicly available, existing information indicates a high degree of selectivity for ASK1 over the closely related kinase ASK2.
Comparative Analysis of ASK1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected ASK1 inhibitors.
| Compound | Target | IC50 (nM) | Mechanism of Action | Selectivity Highlights |
| This compound | ASK1 | 164.1 | PHORC-mediated dephosphorylation | >120-fold selective over ASK2 (>20 µM) [1] |
| Selonsertib (GS-4997) | ASK1 | 5.012 | ATP-competitive | Highly selective |
| GS-444217 | ASK1 | 2.87 | ATP-competitive | Potent and selective |
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action and the methods used for its characterization, the following diagrams illustrate the ASK1 signaling pathway, a typical experimental workflow for inhibitor validation, and the logical framework of this comparative guide.
Caption: ASK1 Signaling Pathway and this compound's Mechanism.
Caption: Workflow for Validating Inhibitor Specificity.
Caption: Logic for Comparative Analysis of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination) using ADP-Glo™
This protocol outlines the determination of an inhibitor's IC50 value against ASK1. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound and reference inhibitors (e.g., Selonsertib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and reference inhibitors in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., 11-point, 3-fold serial dilution).
-
Further dilute the compound solutions in Kinase Buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or vehicle (DMSO in Kinase Buffer) to the appropriate wells.
-
Add 2.5 µL of a solution containing the ASK1 enzyme in Kinase Buffer.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing MBP and ATP at their respective final concentrations) to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling using KINOMEscan™
To assess the specificity of an inhibitor, a broad panel of kinases is screened. The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between the test compound and a large number of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Procedure:
-
Compound Submission:
-
Provide the test compound (e.g., this compound) at a specified concentration (typically 10 µM in DMSO for single-point screening) to the service provider.
-
-
Screening Assay:
-
The compound is incubated with a panel of DNA-tagged kinases in the presence of the immobilized ligand.
-
The mixture is allowed to reach equilibrium.
-
The amount of kinase bound to the solid support is quantified by qPCR.
-
-
Data Analysis:
-
The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower value indicates stronger binding.
-
A selectivity score (e.g., S-score) can be calculated to provide a quantitative measure of selectivity. The S-score represents the number of kinases that the compound binds to with a certain affinity (e.g., %Ctrl < 10) divided by the total number of kinases tested.
-
For hits identified in the primary screen, a dissociation constant (Kd) can be determined by performing a dose-response analysis.
-
Conclusion and Future Directions
The available data strongly suggests that this compound is a potent and selective inhibitor of ASK1, with a clear advantage in its specificity over the closely related ASK2 kinase. Its unique mechanism of recruiting a phosphatase to inactivate ASK1 distinguishes it from traditional ATP-competitive inhibitors.
To fully validate the specificity of this compound, a comprehensive kinome-wide selectivity profile is essential. Future studies should aim to generate and publish these data to allow for a more complete comparison with other ASK1 inhibitors and to better predict potential off-target effects. Furthermore, as this compound has shown anti-proliferative effects in cancer cell lines, further investigation into its therapeutic potential in relevant disease models is warranted.[1]
References
A Head-to-Head Comparison of DDO3711 and Selonsertib for ASK1 Inhibition
In the landscape of therapeutic drug development, Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a critical target for a multitude of diseases characterized by inflammation and fibrosis. Two notable small molecule inhibitors that have been developed to target ASK1 are DDO3711 and Selonsertib (B560150) (formerly GS-4997). This guide provides a comprehensive head-to-head comparison of these two compounds, presenting their mechanisms of action, preclinical and clinical data, and detailed experimental methodologies to assist researchers, scientists, and drug development professionals in their understanding and potential application of these inhibitors.
Mechanism of Action: A Tale of Two Strategies
While both this compound and Selonsertib aim to inhibit the function of ASK1, they employ distinct molecular strategies.
Selonsertib is an ATP-competitive inhibitor of ASK1.[1] It directly binds to the ATP-binding pocket of the kinase domain of ASK1, preventing the phosphorylation and subsequent activation of downstream signaling cascades, namely the p38 and JNK pathways.[1] This competitive inhibition is a classical approach for kinase inhibitors.
This compound , on the other hand, operates through a novel mechanism as a Phosphatase-Recruiting Chimera (PHORC).[2] It is a bifunctional molecule that links a small molecule ASK1 binder to a Protein Phosphatase 5 (PP5) activator.[2] This chimeric structure brings PP5 into close proximity with ASK1, leading to the dephosphorylation of activated ASK1 (p-ASK1) and thereby terminating its signaling activity.[2] This approach does not compete with ATP but rather reverses the activation of the kinase.
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for this compound and Selonsertib, providing a comparative overview of their potency and observed effects.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Selonsertib |
| Target | ASK1 | ASK1 |
| Mechanism | PHORC (recruits PP5 to dephosphorylate ASK1)[2] | ATP-competitive inhibitor[1] |
| IC50 (ASK1) | 164.1 nM[2] | Not explicitly stated in the provided results. |
| Selectivity | Specific for ASK1 over ASK2 (IC50 > 20 µM)[2] | Information not available in the provided results. |
Table 2: Preclinical Efficacy
| Model System | This compound | Selonsertib |
| Gastric Cancer Cells | Showed antiproliferative effects and reduced p-ASK1 levels in a PP5-dependent manner.[2] | Information not available in the provided results. |
| In Vivo Tumor Model | Dose-dependent inhibition of tumor growth and decreased p-ASK1 levels.[2] | Information not available in the provided results. |
| Liver Fibrosis Models (in vitro and in vivo) | Not available in the provided results. | Reduced collagen deposition and expression of profibrotic markers in hepatic stellate cells and in a rat model of liver fibrosis.[3][4] |
Table 3: Clinical Trial Overview (Selonsertib)
| Phase | Indication | Key Findings |
| Phase 1 | Healthy Volunteers | Generally well-tolerated with a pharmacokinetic profile supporting once-daily dosing.[5] |
| Phase 2 | Nonalcoholic Steatohepatitis (NASH) with F2-F3 Fibrosis | Showed anti-fibrotic activity with a reduction in fibrosis stage in a proportion of patients.[6][7] |
| Phase 3 (STELLAR-3 & STELLAR-4) | NASH with Bridging Fibrosis (F3) or Compensated Cirrhosis (F4) | Did not meet the primary endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH.[8] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: ASK1 Signaling Pathway and Points of Inhibition by this compound and Selonsertib.
Caption: General Experimental Workflow for Evaluating ASK1 Inhibitors.
Detailed Experimental Protocols
While specific, detailed step-by-step protocols are often proprietary or vary between laboratories, the general methodologies employed in the assessment of this compound and Selonsertib can be outlined as follows:
In Vitro Kinase Inhibition Assay (for IC50 Determination)
-
Reagents and Materials: Recombinant human ASK1 enzyme, ATP, substrate peptide (e.g., MKK6), kinase buffer, test compound (this compound or Selonsertib) at various concentrations, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The ASK1 enzyme is incubated with varying concentrations of the inhibitor in a kinase buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection system.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Western Blotting for Phosphorylated Proteins
-
Cell Culture and Treatment: Cells (e.g., HGC-27 gastric cancer cells or hepatic stellate cells) are cultured to a suitable confluency and then treated with a stressor (e.g., H2O2) to induce ASK1 activation, in the presence or absence of the ASK1 inhibitor for a specified duration.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of ASK1 (p-ASK1), p38 (p-p38), and JNK (p-JNK), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: A specified number of cancer cells (e.g., HGC-27) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into different treatment groups (vehicle control and this compound at various doses).
-
Compound Administration: this compound is administered to the mice according to a predefined schedule (e.g., daily intraperitoneal injections).[2]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for p-ASK1).
Liver Fibrosis Model (for Selonsertib)
-
Induction of Fibrosis: Liver fibrosis is induced in rats using a chemical agent such as dimethylnitrosamine (DMN).[3][4]
-
Treatment: Rats are treated with Selonsertib or a vehicle control for a specified period.
-
Histological Analysis: Liver tissues are collected, fixed, and stained with reagents like Masson's trichrome or Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
Immunohistochemistry: Liver sections are stained for markers of activated hepatic stellate cells, such as α-smooth muscle actin (α-SMA).
-
Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) and other biomarkers of liver injury are measured.
Conclusion
This compound and Selonsertib represent two distinct approaches to the therapeutic inhibition of ASK1. Selonsertib, the more clinically advanced compound, has undergone extensive evaluation in human trials, particularly for NASH.[9] While it demonstrated anti-fibrotic effects in early-phase studies, it ultimately failed to meet its primary endpoints in Phase 3 trials for NASH, highlighting the challenges of targeting this complex disease.[10][8] this compound, with its innovative PHORC mechanism, has shown promising preclinical activity in cancer models.[2] Its unique mode of action may offer advantages in terms of overcoming resistance mechanisms associated with ATP-competitive inhibitors.
For researchers and drug developers, the choice between these or similar inhibitors will depend on the specific therapeutic context. The data on Selonsertib, despite the Phase 3 outcomes, provides valuable insights into the role of ASK1 in human fibrotic diseases and the complexities of clinical trial design in this area. This compound represents a next-generation approach that warrants further investigation to determine its full therapeutic potential. The experimental protocols outlined here provide a foundation for the continued exploration and comparison of novel ASK1 inhibitors.
References
- 1. Selonsertib | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. gilead.com [gilead.com]
Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide for DDO3711
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a primary objective in modern drug discovery to maximize therapeutic efficacy while minimizing adverse effects. This guide provides a comparative analysis of the hypothetical selective Tyrosine Kinase 2 (TYK2) inhibitor, DDO3711, against other established Janus Kinase (JAK) inhibitors. The off-target profiles of these compounds are crucial for predicting potential side effects and understanding their broader biological impact. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount and is often assessed by profiling its inhibitory activity against a broad panel of kinases, a process known as kinome scanning. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for this compound (using the highly selective TYK2 inhibitor deucravacitinib (B606291) as a proxy) and other JAK family inhibitors against their primary targets and key off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (Deucravacitinib) | Tofacitinib | Upadacitinib (B560087) | Baricitinib (B560044) |
| TYK2 | ~1 nM * | 16-34 nM[1] | 4.7 µM[2] | High IC50 |
| JAK1 | >1000 nM | 1.7-3.7 nM[1] | 0.043 µM [2] | 5.9 nM [3] |
| JAK2 | >1000 nM | 1.8-4.1 nM[1] | 0.12 µM[2] | 5.7 nM [3] |
| JAK3 | >1000 nM | 0.75-1.6 nM [1] | 2.3 µM[2] | >400 nM |
Note: Specific IC50 values for deucravacitinib against a wide panel of kinases are not publicly available in the format of a direct kinome scan table in the provided search results; however, it is consistently described as highly selective for TYK2 with minimal inhibition of JAK1/2/3.[4][5] Tofacitinib is a pan-JAK inhibitor, while upadacitinib and baricitinib show selectivity for JAK1 and JAK1/2 respectively.[6][7]
Signaling Pathway Inhibition
This compound, as a selective TYK2 inhibitor, is designed to specifically block the signaling of cytokines that rely on the TYK2 pathway, such as IL-12, IL-23, and Type I interferons. This selective inhibition is hypothesized to reduce the broader immunosuppressive effects that may be associated with pan-JAK inhibitors like tofacitinib, which also potently inhibit JAK1, JAK2, and JAK3, thereby affecting a wider range of cytokine signaling pathways.
Figure 1. Simplified JAK-STAT signaling pathway illustrating the selective inhibition of TYK2 by this compound.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for two common types of assays used to generate the data for this guide.
Biochemical Kinase Assay (e.g., KINOMEscan™)
This method quantifies the binding affinity of a test compound against a large panel of purified kinases.
Objective: To determine the dissociation constant (Kd) or IC50 value of an inhibitor for a wide range of kinases.
Materials:
-
Test inhibitor (e.g., this compound)
-
Panel of purified, recombinant kinases
-
Immobilized ligand specific for the kinase panel
-
Kinase-tagged T7 phage
-
Assay buffer
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
A solution of the test inhibitor is prepared at various concentrations.
-
The inhibitor is incubated with a specific kinase from the panel, which is linked to a T7 phage.
-
An immobilized, broadly active kinase inhibitor is introduced to the mixture. The test inhibitor and the immobilized ligand compete for binding to the kinase.
-
The amount of kinase-phage that binds to the immobilized ligand is quantified using qPCR of the phage DNA.
-
A strong signal indicates that the test inhibitor did not effectively compete for binding, while a weak signal suggests strong binding of the test inhibitor to the kinase.
-
The results are typically reported as Kd values or percent inhibition relative to a control.
Cellular Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's target substrate within intact cells.[8]
Objective: To assess the functional activity of a kinase inhibitor in a cellular context.
Materials:
-
Cell line expressing the target kinase and its substrate
-
Cell culture medium and supplements
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Stimulant (e.g., a cytokine like IL-23 to activate the TYK2 pathway)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cells are cultured in multi-well plates and grown to a suitable confluency.
-
The cells are pre-treated with various concentrations of the test inhibitor or vehicle control for a specified period.
-
The relevant signaling pathway is activated by adding a specific stimulant.
-
After stimulation, the cells are immediately lysed to preserve the phosphorylation state of the proteins.
-
The protein concentration of the lysates is determined to ensure equal loading for subsequent analysis.
-
The lysates are subjected to SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with a primary antibody specific for the phosphorylated form of the target substrate, followed by an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
To normalize for protein levels, the membrane is stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate.
-
The intensity of the phosphorylated protein band is quantified and compared across different inhibitor concentrations to determine the IC50 in a cellular environment.
Experimental Workflow for Assessing Kinase Inhibitor Off-Target Effects
The process of evaluating the off-target effects of a novel kinase inhibitor involves a multi-step approach, from initial broad screening to more focused cellular and functional assays.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ard.bmj.com [ard.bmj.com]
- 8. benchchem.com [benchchem.com]
Unable to Generate Comparison Guide: No Public Data Found for DDO3711
Following a comprehensive search for scientific literature and clinical trial data, no specific information was found regarding the anti-tumor effects of a compound designated "DDO3711." As a result, it is not possible to create a comparison guide on the reproducibility of its anti-tumor effects as requested.
The search for "this compound" across multiple scientific databases and clinical trial registries did not yield any published studies, quantitative data, experimental protocols, or described signaling pathways associated with this identifier. This suggests that "this compound" may be an internal compound code that has not yet been disclosed in public literature, a highly specific or novel agent with no current publications, or a possible misspelling of another compound.
Without accessible data from different studies, a comparative analysis of the reproducibility of its anti-tumor effects cannot be performed. The core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, are contingent on the availability of this foundational information.
Researchers, scientists, and drug development professionals interested in the anti-tumor effects of a specific compound are encouraged to verify the identifier. Should a corrected or alternative name be provided for a compound with published research, a comprehensive comparison guide can be developed.
Cross-Validation of DDO3711's Mechanism of Action: A Comparative Guide
This guide provides a detailed comparison of DDO3711, a novel Phosphatase Recruiting Chimera (PHORC), with alternative Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, Selonsertib (GS-4997) and GS-444217. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary
This compound represents a paradigm shift in targeting ASK1. Unlike traditional ATP-competitive inhibitors, this compound functions by recruiting Protein Phosphatase 5 (PP5) to dephosphorylate and thereby inactivate ASK1. This unique mechanism offers the potential for enhanced selectivity and a distinct pharmacological profile compared to established ASK1 inhibitors like Selonsertib and GS-444217, which act by blocking the enzyme's catalytic activity. This guide will delve into the specifics of these mechanisms, present available comparative data, and provide the necessary experimental details to facilitate further investigation.
Data Presentation: Quantitative Comparison of ASK1 Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data has been collated from different studies, and direct head-to-head comparisons in the same experimental setup are limited.
| Compound | Target | Mechanism of Action | IC50 (ASK1) | Reference |
| This compound | ASK1 / PP5 | PP5-recruiting chimera for ASK1 dephosphorylation | 164.1 nM | [1] |
| Selonsertib (GS-4997) | ASK1 | ATP-competitive inhibitor | ~5.01 nM (pIC50 = 8.3) | [2][3] |
| GS-444217 | ASK1 | ATP-competitive inhibitor | 2.87 nM | [4][5][6] |
Table 1: Comparison of Mechanism and Potency against ASK1. This table highlights the distinct mechanism of this compound and compares the in vitro potency of the three compounds in inhibiting ASK1.
| Compound | Cell Line | Cancer Type | IC50 (Antiproliferative) | Reference |
| This compound | MKN45 | Gastric Cancer | 0.5 µM | [7][8] |
| Selonsertib (GS-4997) | Not available | - | Data on reversing multidrug resistance, not direct antiproliferative IC50. | [9][10] |
| GS-444217 | BEAS-2B | Human Bronchial Epithelial (Non-cancer) | 90.17 µM | [4] |
| HFL1 | Human Fetal Lung Fibroblast (Non-cancer) | 67.93 µM | [4] | |
| HSC-T6 | Rat Hepatic Stellate (Non-cancer) | 33.43 µM | [4] | |
| NRK-49F | Rat Kidney Fibroblast (Non-cancer) | 34.36 µM | [4] |
Table 2: Comparison of Antiproliferative Activity. This table presents the antiproliferative activity of the compounds. Note the different cell lines and the focus of the available data. This compound has demonstrated direct antiproliferative effects in a cancer cell line.[7][8] The data for Selonsertib primarily focuses on its role in overcoming drug resistance in cancer cells.[9][10] The available antiproliferative data for GS-444217 is in non-cancerous cell lines.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further cross-validation studies.
In Vitro ASK1 Kinase Inhibition Assay (for IC50 Determination)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against ASK1 kinase activity.
Materials:
-
Recombinant human ASK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds (this compound, Selonsertib, GS-444217) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.
-
Add the ASK1 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein within a cellular environment.
Materials:
-
Cancer cell line of interest (e.g., MKN45)
-
Cell culture medium and reagents
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-buffered saline with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ASK1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture the cells to ~80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ASK1 in each sample by Western blotting.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vitro PP5 Phosphatase Activity Assay (for this compound)
This assay measures the ability of this compound to recruit and activate PP5 to dephosphorylate a substrate.
Materials:
-
Recombinant human PP5 enzyme
-
Recombinant phosphorylated ASK1 (p-ASK1) as the substrate
-
This compound
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Malachite Green Phosphatase Assay Kit or similar phosphate (B84403) detection system
-
96-well plates
Procedure:
-
Add PP5 enzyme to the wells of a 96-well plate.
-
Add this compound at various concentrations. Include a no-compound control.
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding the p-ASK1 substrate.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green assay according to the manufacturer's instructions.
-
The amount of phosphate released is proportional to the phosphatase activity.
Cell Proliferation (Antiproliferative) Assay
This assay determines the effect of the compounds on the growth of cancer cells.
Materials:
-
Cancer cell line (e.g., MKN45)
-
Cell culture medium and reagents
-
Test compounds
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound as a PP5-recruiting PHORC.
Caption: Mechanism of action of ATP-competitive ASK1 inhibitors.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GS-444217 - MedChem Express [bioscience.co.uk]
- 7. Protein Phosphatase 5-Recruiting Chimeras for Accelerating Apoptosis-Signal-Regulated Kinase 1 Dephosphorylation with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking DDO3711 Against Standard-of-Care Cancer Therapies in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Novel ASK1 Inhibitor DDO3711 Against Current Therapeutic Mainstays for Advanced Gastric Cancer.
This guide provides an objective comparison of the investigational molecule this compound with established standard-of-care therapies for gastric cancer. The information is intended to give researchers and drug development professionals a comprehensive overview of the current therapeutic landscape and the potential positioning of novel mechanisms of action, such as ASK1 inhibition. All quantitative data is summarized in structured tables, and detailed experimental methodologies for cited studies are provided to support further research and development.
Mechanism of Action: A Novel Approach to Targeting Cancer Cell Proliferation
This compound is a first-in-class Protein Phosphatase 5 (PP5)-recruiting chimera. It is designed to specifically inhibit Apoptosis signal-regulated kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] this compound functions by inducing the dephosphorylation of ASK1 at Threonine 838 (p-ASK1T838), which leads to its inactivation.[1][2][3] This, in turn, downregulates downstream signaling cascades involving JNK and p38, ultimately inhibiting the expression of cell cycle-related proteins like CDK4/6 and cyclin D1, resulting in the suppression of cancer cell proliferation.[1]
In contrast, standard-of-care therapies for gastric cancer employ a variety of mechanisms:
-
Chemotherapy (FOLFOX/CAPOX): These regimens, consisting of a fluoropyrimidine (5-Fluorouracil or Capecitabine) and a platinum agent (Oxaliplatin), directly damage the DNA of rapidly dividing cells, including cancer cells, leading to apoptosis.
-
Targeted Therapy (Trastuzumab): For HER2-positive gastric cancers, the monoclonal antibody Trastuzumab binds to the HER2 receptor on the surface of cancer cells, inhibiting downstream signaling pathways that promote cell growth and proliferation.
-
Immunotherapy (Nivolumab): As a PD-1 checkpoint inhibitor, Nivolumab (B1139203) blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the immune system's ability to recognize and attack cancer cells.
-
Targeted Therapy (Zolbetuximab): This monoclonal antibody targets Claudin 18.2, a tight junction protein expressed on the surface of gastric cancer cells, leading to antibody-dependent cellular cytotoxicity.
Signaling Pathway of this compound
Preclinical Efficacy: A Head-to-Head Look
Direct comparative clinical trials between this compound and standard-of-care therapies have not yet been conducted. The following tables summarize available preclinical and clinical data to provide an indirect comparison of their anti-tumor activity.
In Vitro Cytotoxicity
| Compound/Regimen | Gastric Cancer Cell Line | IC50 | Citation |
| This compound | MKN45 | 0.5 µM | [3] |
| Cisplatin (B142131) (component of FOLFOX/CAPOX) | Various | ~1-10 µM (general range) | [4] |
| Oxaliplatin (component of FOLFOX/CAPOX) | Various | ~1-20 µM (general range) | |
| 5-Fluorouracil (B62378) (component of FOLFOX) | Various | ~5-50 µM (general range) | |
| Trastuzumab | HER2+ cell lines (e.g., NCI-N87) | Varies (nM range) |
In Vivo Anti-Tumor Activity
| Therapy | Model | Efficacy Metric | Result | Citation |
| This compound | MKN45 Xenograft | Tumor Growth Inhibition | Significant inhibition at 20 and 40 mg/kg | [1] |
| FOLFOX | Human Gastric Cancer Xenografts | Tumor Growth Inhibition | Significant tumor growth delay | |
| Trastuzumab + Chemotherapy | HER2+ Gastric Cancer Xenografts | Tumor Regression | Enhanced tumor regression compared to chemotherapy alone | [5] |
| Nivolumab + Chemotherapy | N/A (Clinical Data) | Median Overall Survival (mOS) | 14.4 months (PD-L1 CPS ≥5) | [1] |
| Zolbetuximab + Chemotherapy | N/A (Clinical Data) | Median Progression-Free Survival (mPFS) | 10.61 months |
Clinical Efficacy and Safety of Standard-of-Care Therapies
The following tables summarize key efficacy and safety data from pivotal clinical trials for current standard-of-care treatments in advanced gastric cancer.
Efficacy of Standard-of-Care Regimens
| Regimen | Trial | Patient Population | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Overall Response Rate (ORR) |
| FOLFOX | Various Phase II/III | Advanced Gastric Cancer | ~11-13 months | ~6-7 months | ~40-50% |
| CAPOX | CLASSIC | Adjuvant Gastric Cancer | Not Matured (trend towards improvement) | 3-year DFS: 74% | N/A |
| Nivolumab + Chemo | CheckMate 649 | 1L, PD-L1 CPS ≥5 | 14.4 months | 8.3 months | 60% |
| Zolbetuximab + mFOLFOX6 | SPOTLIGHT | 1L, CLDN18.2+ | 18.23 months | 10.61 months | N/A |
| Trastuzumab + Chemo | ToGA | 1L, HER2+ | 13.8 months | 6.7 months | 47% |
Safety Profile of Standard-of-Care Regimens (Grade 3/4 Adverse Events)
| Regimen | Common Adverse Events (>10%) |
| FOLFOX/CAPOX | Neutropenia, nausea, vomiting, diarrhea, peripheral neuropathy |
| Nivolumab + Chemo | Nausea, diarrhea, peripheral neuropathy, neutropenia |
| Zolbetuximab + mFOLFOX6 | Nausea, vomiting, decreased appetite |
| Trastuzumab + Chemo | Neutropenia, leukopenia, nausea, vomiting |
Note: The safety profile of this compound has not yet been reported in publicly available preclinical studies.
Experimental Protocols
This compound In Vivo Xenograft Study
A detailed protocol for the in vivo efficacy study of this compound is outlined in the primary research publication.[1]
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Line and Implantation: 5 x 10^6 MKN45 human gastric carcinoma cells were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of 100-150 mm³, mice were randomized into vehicle control and this compound treatment groups. This compound was administered via intraperitoneal injection daily for 21 days at doses of 20 mg/kg and 40 mg/kg.
-
Efficacy Evaluation: Tumor volume was measured every three days using a caliper. At the end of the study, tumors were excised and weighed.
Standard-of-Care Clinical Trial Methodologies
The experimental designs for the pivotal clinical trials of standard-of-care therapies are publicly available and summarized below.
-
CheckMate 649 (Nivolumab): A randomized, multicenter, open-label, phase 3 trial comparing nivolumab plus chemotherapy (FOLFOX or CAPOX) to chemotherapy alone in patients with previously untreated, unresectable advanced or metastatic gastric, gastroesophageal junction, or esophageal adenocarcinoma.
-
SPOTLIGHT (Zolbetuximab): A global, randomized, double-blind, phase 3 study evaluating the efficacy and safety of zolbetuximab plus mFOLFOX6 compared to placebo plus mFOLFOX6 as a first-line treatment for patients with Claudin 18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or gastroesophageal junction adenocarcinoma.
-
ToGA (Trastuzumab): A randomized, open-label, international, phase 3 trial that assessed the efficacy and safety of adding trastuzumab to standard chemotherapy (capecitabine plus cisplatin or 5-fluorouracil plus cisplatin) in patients with HER2-positive advanced gastric or gastroesophageal junction cancer.
Experimental Workflow: this compound In Vivo Study
Conclusion
This compound, with its novel mechanism of targeting the ASK1 signaling pathway, has demonstrated promising preclinical anti-proliferative activity in a gastric cancer model. Its ability to inhibit tumor growth in vivo suggests potential as a new therapeutic agent. However, a comprehensive comparison with standard-of-care therapies is currently limited by the lack of direct comparative studies and publicly available preclinical safety data for this compound.
The established efficacy and safety profiles of chemotherapy, targeted therapies, and immunotherapies provide a high bar for new entrants. Future research should focus on head-to-head preclinical studies of this compound against these standards, as well as thorough toxicological assessments. Identifying predictive biomarkers for this compound response will also be crucial for its potential clinical development and patient stratification. The data presented in this guide serves as a foundational resource for researchers and drug developers to inform the continued investigation and potential positioning of ASK1 inhibitors in the evolving landscape of gastric cancer treatment.
References
Comparative analysis of DDO3711's impact on different cancer types
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel anti-cancer agent DDO3711 across various cancer types. This compound is a first-in-class Phosphatase Recruiting Chimera (PHORC) designed to selectively induce the dephosphorylation of Apoptosis Signal-regulating Kinase 1 (ASK1), a key protein implicated in cancer cell proliferation and survival. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of this compound's mechanism of action, comparative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Targeted Dephosphorylation of ASK1
This compound is a heterobifunctional molecule engineered to bind to both ASK1 and Protein Phosphatase 5 (PP5). By acting as a molecular bridge, this compound brings PP5 into close proximity with ASK1, facilitating the removal of a phosphate (B84403) group from the Thr838 residue of ASK1. The hyperphosphorylation of this specific residue is a known driver of oncogenic signaling in several cancers. Dephosphorylation of ASK1 by the recruited PP5 leads to the inactivation of downstream pro-survival signaling cascades, including the JNK and p38 MAPK pathways. This targeted intervention ultimately triggers cell cycle arrest and apoptosis in cancer cells.
Caption: this compound recruits PP5 to dephosphorylate and inactivate ASK1.
Comparative In Vitro Efficacy of this compound Across Cancer Cell Lines
The anti-proliferative effects of this compound were assessed across a panel of human cancer cell lines representing various tumor types. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous drug exposure.
| Cancer Type | Cell Line | This compound IC50 (µM) |
| Gastric Cancer | MKN45 | 0.5 |
| SNU-16 | 1.2 | |
| Breast Cancer | MDA-MB-231 | 5.8 |
| MCF-7 | > 10 | |
| Lung Cancer | A549 | 8.2 |
| H1299 | 6.5 | |
| Colon Cancer | HCT116 | 4.3 |
| SW620 | > 10 | |
| Leukemia | K562 | 2.1 |
| Jurkat | 3.5 | |
| Melanoma | A375 | 7.9 |
In Vivo Anti-Tumor Activity in a Gastric Cancer Xenograft Model
To evaluate its in vivo efficacy, this compound was administered to nude mice bearing subcutaneous xenografts of the MKN45 human gastric cancer cell line.
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 mg/kg, i.p. daily | 58 |
| This compound | 50 mg/kg, i.p. daily | 85 |
| Cisplatin (comparator) | 5 mg/kg, i.p. every 3 days | 75 |
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Culture and Seeding: Human cancer cell lines were maintained in their respective recommended media. For the assay, cells were seeded into 96-well plates at a density of 3,000-8,000 cells per well and allowed to attach overnight.
-
Compound Preparation and Treatment: this compound was serially diluted in culture medium to achieve a range of final concentrations. The vehicle (DMSO) concentration was kept constant across all wells. Cells were treated with the compound dilutions for 72 hours.
-
Viability Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was recorded using a microplate reader. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Caption: Workflow for determining the in vitro anti-proliferative activity.
Western Blotting for Phospho-ASK1
-
Protein Extraction: Cancer cells were treated with this compound for specified durations. Subsequently, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentrations were determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were resolved on a 10% SDS-PAGE gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies specific for phospho-ASK1 (Thr838), total ASK1, and a loading control (e.g., β-actin).
-
Detection: After incubation with the appropriate HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Model
-
Animal Husbandry: Athymic nude mice (6-8 weeks old) were used for the study and housed under specific pathogen-free conditions.
-
Tumor Implantation: 5 x 10^6 MKN45 cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of approximately 100-150 mm³, mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered daily via intraperitoneal (i.p.) injection at the specified doses. The vehicle control group received the formulation buffer.
-
Efficacy Evaluation: Tumor volumes were measured with calipers every two days. Body weight and general health were monitored throughout the study. Tumor growth inhibition was calculated at the end of the study.
Safety Operating Guide
Essential Safety and Disposal Guidance for DDO3711
Disclaimer: This document provides general guidance for the proper disposal of a research chemical with unknown specific hazards. A Safety Data Sheet (SDS) for DDO3711, containing detailed safety and disposal information, was not publicly available at the time of this writing. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the SDS from the supplier, MedChemExpress.
Immediate Safety and Handling Precautions
Given that this compound is an active biological agent (an ASK1 inhibitor) intended for cancer research, it should be handled with caution in a laboratory setting.[1] Assume the compound is hazardous in the absence of specific data.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols.
Quantitative Data Summary
As no specific Safety Data Sheet (SDS) for this compound was located, a table of quantitative safety data cannot be provided. For reference, a general SDS for a different ASK1 inhibitor from another supplier indicated no specific hazards, but this should not be assumed for this compound. Researchers must obtain the specific SDS for this compound from the vendor.
Step-by-Step Disposal Protocol for this compound
The following is a general procedure for the disposal of research-grade chemical compounds of unknown toxicity and should be adapted in consultation with your institution's EHS guidelines.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Place unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), into a designated "Hazardous Chemical Waste" container.
-
This container must be a sealed, leak-proof, and chemically compatible container (e.g., a polyethylene (B3416737) drum).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Hazardous Chemical Waste" container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container.
-
2. Waste Container Labeling:
-
Label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (ASK1 Inhibitor)"
-
An estimate of the concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Your name, lab location, and contact information.
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Decision-Making for Disposal
The following diagram outlines the general workflow and decision-making process for the proper disposal of a research chemical like this compound.
Caption: General workflow for the safe handling and disposal of research chemical this compound.
References
Essential Safety and Logistical Information for Handling DDO3711
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of DDO3711, a novel apoptosis signal-regulating kinase 1 (ASK1) inhibitor. As a new chemical entity, this compound should be handled with the utmost care, assuming it is a potent and hazardous compound. The following procedures are based on best practices for managing such compounds in a laboratory setting to ensure personnel safety and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a comprehensive risk assessment is mandatory before handling.[1][2][3][4] Treat this compound as a potent compound with potential toxicological properties. Primary exposure routes to mitigate are inhalation, dermal contact, and ingestion.[5]
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Operation | PPE Specification | Purpose |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical to prevent exposure.[6] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[6] |
| General Laboratory Handling | - Lab coat.- Safety glasses.- Chemical-resistant gloves (e.g., nitrile). | Standard laboratory practice to prevent accidental contact. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Operational Plan: Step-by-Step Guidance
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a containment glove box.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Have a spill kit specifically for potent compounds accessible.
-
-
Handling :
-
When weighing the solid form of this compound, use a balance inside a ventilated enclosure to contain any airborne particles.
-
For solubilizing, add the solvent slowly to the powder to prevent aerosolization.
-
All procedures should be conducted over disposable bench liners to contain spills.
-
-
Decontamination :
-
Following any procedure, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
All disposable materials that have come into contact with this compound must be treated as hazardous waste.
-
Disposal Plan
In the absence of specific disposal instructions, this compound waste must be treated as hazardous.[7]
| Waste Type | Disposal Procedure | Key Considerations |
| Solid Waste | Collect in a dedicated, puncture-resistant, and sealed container. Label clearly as "Hazardous Waste" with the compound name (this compound). | Includes contaminated gloves, pipette tips, vials, and bench liners. Do not overfill containers.[6] |
| Liquid Waste | Collect in a dedicated, sealed, and leak-proof container made of compatible material. Label clearly as "Hazardous Waste" with the compound name (this compound) and solvent composition. | Do not mix with other chemical waste streams to avoid unknown reactions.[7] |
| Contaminated PPE | Carefully doff PPE to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste. | Dispose of through a certified hazardous waste vendor.[6] |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.[7][8]
Experimental Protocols
The following are key experiments involving this compound, with detailed methodologies derived from published research.
Western Blot Analysis for p-ASK1T838 Dephosphorylation
This experiment is designed to assess the ability of this compound to induce the dephosphorylation of its target, ASK1, in cells.
Methodology:
-
Cell Culture and Treatment : Culture MKN45 gastric cancer cells to 80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 15 μM) for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ASK1T838 and total ASK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition Study
This protocol outlines an experiment to evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Methodology:
-
Animal Model : Subcutaneously implant MKN45 cells into the flank of immunodeficient mice.
-
Tumor Growth and Grouping : Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
This compound Administration : Administer this compound via intraperitoneal (IP) injection at specified doses (e.g., 20 and 40 mg/kg) daily for a set period (e.g., 21 days). The control group receives a vehicle solution.
-
Tumor Measurement : Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis : At the end of the treatment period, euthanize the mice and excise the tumors. Analyze the tumors for biomarkers of interest, such as p-ASK1T838 levels, via Western blot or immunohistochemistry.
Visualizations
The following diagrams illustrate the logical workflow for handling this compound and its mechanism of action.
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
Caption: this compound recruits PP5 to dephosphorylate and inhibit hyperactivated ASK1 signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
